Bromo-PEG5-CH2COOtBu
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H31BrO7 |
|---|---|
Molecular Weight |
415.32 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C16H31BrO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14H2,1-3H3 |
InChI Key |
FRDVSXKSWNELHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG5-CH2COOtBu: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bromo-PEG5-CH2COOtBu, a key heterobifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
This compound, systematically named tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker molecule. Its structure is characterized by a five-unit PEG chain that imparts hydrophilicity, a terminal bromine atom that serves as a reactive site for nucleophilic substitution, and a tert-butyl protected carboxylic acid group. This distinct trifunctional architecture makes it a versatile tool for covalently linking different molecular entities.
The hydrophilic PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1] The bromide is an excellent leaving group, readily reacting with nucleophiles such as thiols, amines, and hydroxyls to form stable covalent bonds. The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group available for subsequent conjugation, typically through amide bond formation.[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1415800-38-2 | [3] |
| Molecular Formula | C17H33BrO7 | [3] |
| Molecular Weight | 429.4 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98.0% |
Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the supplier and purity.
Applications in Drug Discovery and Development
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC, for which this compound is a prime example, plays a critical role in dictating the efficacy of the final molecule by controlling the distance and orientation between the target protein and the E3 ligase.
The PEGylated nature of this linker can enhance the aqueous solubility and cell permeability of the PROTAC, which are often challenges in the development of these larger molecules. The defined length of the five PEG units allows for systematic studies of linker length on degradation efficiency.
Experimental Protocols
Below is a generalized, representative experimental protocol for the synthesis of a PROTAC molecule using a PEG-based linker. This protocol illustrates the key steps of conjugation and deprotection that are central to the use of linkers like this compound.
Representative Protocol: Synthesis of an Amide-Linked PROTAC
This protocol outlines the coupling of a carboxylic acid-functionalized target protein ligand with an amine-functionalized E3 ligase ligand using a heterobifunctional PEG linker.
Step 1: Coupling of the Linker to the First Ligand
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-terminated PEG linker (e.g., a derivative of this compound where the bromine has been substituted with an amine) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Step 2: Deprotection of the Linker's Other Terminus
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
If using a Boc-protected amine, add trifluoroacetic acid (TFA) to the solution to remove the protecting group.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the Linker-Ligand Conjugate to the Second Ligand
-
Dissolve the second ligand, which contains a reactive group (e.g., a carboxylic acid), in anhydrous DMF.
-
Activate the reactive group using a suitable coupling agent and base as described in Step 1.
-
Add the deprotected linker-ligand conjugate from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the central role of the heterobifunctional linker.
Caption: Generalized workflow for PROTAC synthesis.
References
An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG5-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bromo-PEG5-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile chemical entity.
Introduction
This compound, also known as tert-butyl 2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)acetate, is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a five-unit polyethylene glycol (PEG5) chain, which enhances solubility and provides a flexible spacer arm. One terminus of the linker is a bromo group, a reactive handle for nucleophilic substitution, while the other end is a tert-butyl protected carboxylic acid, which can be deprotected to reveal a carboxylic acid for subsequent conjugation, typically forming an amide bond. These features make it an ideal component for constructing complex molecules like PROTACs, which require the precise linkage of a target-binding ligand and an E3 ligase-recruiting moiety.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step process. The first step involves the selective mono-bromination of pentaethylene glycol to yield Bromo-PEG5-alcohol. The second step is the etherification of the remaining hydroxyl group with a protected bromoacetic acid derivative.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of Bromo-PEG5-alcohol
Materials:
-
Pentaethylene glycol
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (TPP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Bromo-PEG5-alcohol as a colorless oil.
Synthesis of this compound
Materials:
-
Bromo-PEG5-alcohol
-
tert-Butyl 2-bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Bromo-PEG5-alcohol (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl 2-bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a colorless to pale yellow oil.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₃₁BrO₇ |
| Molecular Weight | 415.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, ethyl acetate, methanol |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.10 | s | 2H | -O-CH₂ -COO- |
| 3.80 - 3.75 | m | 2H | -CH₂-CH₂ -Br |
| 3.70 - 3.55 | m | 16H | PEG backbone (-O-CH₂ -CH₂ -O-) |
| 3.45 | t, J = 6.4 Hz | 2H | -CH₂ -Br |
| 1.48 | s | 9H | -C(CH₃ )₃ |
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 169.5 | C =O |
| 81.5 | -C (CH₃)₃ |
| 71.3, 70.8, 70.6, 70.5, 70.3, 70.1, 69.8, 69.0 | PEG backbone and -O-CH₂ -COO- |
| 30.2 | -CH₂ -Br |
| 28.1 | -C(CH₃ )₃ |
Mass Spectrometry (ESI+):
| m/z (calculated) | m/z (found) | Assignment |
| 415.13, 417.13 | 415.1, 417.1 | [M+H]⁺ |
| 437.11, 439.11 | 437.1, 439.1 | [M+Na]⁺ |
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of approximately equal intensity separated by 2 m/z units.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow from starting materials to the fully characterized final product.
Caption: Overall experimental workflow.
Conclusion
This guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The described methods are robust and yield the desired product with high purity, as confirmed by spectroscopic analysis. This versatile linker is a key enabling tool for researchers in the field of drug discovery and development, facilitating the construction of novel targeted therapies.
An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG5-CH2COOtBu in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the heterobifunctional linker, Bromo-PEG5-CH2COOtBu, a versatile tool in modern bioconjugation. We will delve into its core mechanism of action, detailing the reactivity of its functional groups, the strategic importance of its polyethylene glycol (PEG) spacer, and its applications in the development of advanced therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines detailed experimental protocols, presents quantitative data derived from analogous reactions, and provides visual diagrams to elucidate key chemical processes and biological pathways.
Core Mechanism of Action
This compound is a heterobifunctional linker designed for the sequential conjugation of two different molecules. Its structure consists of three key components: a bromoacetyl group, a discrete five-unit polyethylene glycol (PEG5) chain, and a tert-butyl (tBu) protected carboxyl group.
-
Bromoacetyl Group: This functional group serves as an electrophilic site for covalent bond formation with nucleophiles. It exhibits high reactivity towards the thiol group (-SH) of cysteine residues within proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in a stable thioether linkage.[1] This alkylation reaction is highly efficient and selective under controlled pH conditions.
-
PEG5 Linker: The polyethylene glycol spacer provides several critical advantages in bioconjugation.[2][3][4] The hydrophilic nature of the PEG chain enhances the solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation. The flexibility and defined length of the PEG5 linker allow for precise spatial control between the conjugated molecules, which is often crucial for optimal biological activity, such as in facilitating the formation of the ternary complex in PROTACs. Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic profile of therapeutic molecules.
-
tert-Butyl (tBu) Ester: The tBu ester acts as a protecting group for the terminal carboxylic acid. This protecting group is stable under the conditions required for the bromoacetyl-thiol reaction but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). Once deprotected, the newly exposed carboxylic acid can be activated (e.g., with EDC and NHS) to react with a primary amine, forming a stable amide bond. This two-step conjugation strategy allows for a controlled and sequential assembly of complex bioconjugates.
The overall mechanism enables a researcher to first conjugate the linker to a cysteine-containing biomolecule via the bromoacetyl group, and then, after deprotection, conjugate a second molecule to the newly revealed carboxylic acid.
Quantitative Data
Table 1: Cysteine Alkylation with Bromoacetyl Group
| Parameter | Value | Conditions |
| Reaction Type | SN2 Nucleophilic Substitution | Aqueous buffer |
| Target Residue | Cysteine (-SH) | Protein or peptide |
| Optimal pH | 7.5 - 8.5 | Deprotonation of thiol to thiolate enhances nucleophilicity |
| Reaction Time | 30 - 120 minutes | Dependent on concentration, temperature, and pH |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rate but may also lead to side reactions |
| Typical Molar Excess of Linker | 5- to 20-fold over protein/peptide | To ensure complete alkylation of available thiols |
| Bond Stability | High (stable thioether bond) | Resistant to hydrolysis and enzymatic cleavage |
Table 2: Deprotection of tert-Butyl Ester
| Parameter | Value | Conditions |
| Reaction Type | Acid-catalyzed hydrolysis | - |
| Reagent | Trifluoroacetic acid (TFA) | Typically 50-95% TFA in a suitable solvent (e.g., dichloromethane or water) |
| Reaction Time | 1 - 2 hours | Monitored by mass spectrometry or HPLC |
| Temperature | Room Temperature (20-25°C) | - |
| Scavengers | Triisopropylsilane (TIS), water | To trap the released tert-butyl cation and prevent side reactions |
| Byproducts | Isobutylene, tert-butanol | Volatile and easily removed |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Alkylation of a Cysteine-Containing Protein
This protocol describes the conjugation of the bromoacetyl group of the linker to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If the protein has disulfide bonds, it may require reduction to expose free thiol groups. Dissolve the protein in a denaturing buffer (e.g., 6 M guanidine hydrochloride) containing 10 mM DTT and incubate at 37°C for 1 hour. Remove the reducing and denaturing agents by buffer exchange into the Reaction Buffer. The final protein concentration should be between 1-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.
-
Quenching: Add quenching solution to a final concentration of 10 mM DTT to react with any excess bromoacetyl groups. Incubate for 15 minutes.
-
Purification: Purify the protein-linker conjugate (Protein-S-CH2-PEG5-CH2COOtBu) from excess linker and quenching reagent using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS).
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of linkers conjugated per protein molecule.
Protocol 2: Deprotection and Second Conjugation (PROTAC Synthesis Example)
This protocol describes the deprotection of the tBu ester and subsequent conjugation to an amine-containing molecule, such as an E3 ligase ligand for PROTAC synthesis.
Materials:
-
Purified Protein-S-CH2-PEG5-CH2COOtBu conjugate
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction Buffer 2: 100 mM MES buffer, pH 6.0
-
Purification system (e.g., SEC or Reverse-Phase HPLC)
Procedure:
-
Lyophilization: Lyophilize the purified protein-linker conjugate to remove water.
-
Deprotection: Gently resuspend the lyophilized conjugate in the cold Deprotection Solution. Incubate on ice for 1-2 hours. Monitor the reaction progress by mass spectrometry.
-
Purification of Deprotected Conjugate: Immediately purify the deprotected conjugate (Protein-S-CH2-PEG5-CH2COOH) to remove TFA and byproducts. This can be achieved by SEC or tangential flow filtration (TFF), exchanging into Reaction Buffer 2.
-
Activation of Carboxylic Acid: In a separate vial, dissolve a 5-fold molar excess (relative to the deprotected conjugate) of the amine-containing molecule, a 6-fold molar excess of EDC, and a 6-fold molar excess of NHS in anhydrous DMF or DMSO.
-
Second Conjugation: Add the activated amine-containing molecule solution to the deprotected conjugate solution. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Final Purification: Purify the final bioconjugate (e.g., PROTAC) using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove excess reagents.
-
Characterization: Characterize the final product by mass spectrometry to confirm the final molecular weight and by functional assays to assess its biological activity.
Visualizations
Diagram 1: Mechanism of Cysteine Alkylation
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG5 Spacer in Bromo-PEG5-CH2COOtBu: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted therapeutics, the design and synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) demand a nuanced understanding of each molecular component. Among these, the linker moiety, which connects the targeting ligand to the functional payload or E3 ligase recruiter, is of paramount importance. This technical guide provides an in-depth examination of the role of the polyethylene glycol (PEG) spacer, specifically the PEG5 unit, within the heterobifunctional linker Bromo-PEG5-CH2COOtBu . This linker is a valuable tool in the development of PROTACs, designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3]
The this compound linker incorporates a five-unit PEG chain, which bestows critical physicochemical properties upon the resulting bifunctional molecule. These properties, including enhanced solubility, improved cell permeability, and the ability to modulate the geometry of the crucial ternary complex, are central to the efficacy and druggability of the final therapeutic agent.[4][5] This guide will elucidate the multifaceted functions of the PEG5 spacer, present quantitative data on the impact of PEG linker length, provide detailed experimental protocols for its use, and visualize the underlying biological pathways and experimental workflows.
The Multifaceted Role of the PEG5 Spacer
The polyethylene glycol chain is not merely an inert spacer; it is a functional component that addresses several key challenges in the development of large, complex therapeutic molecules. The PEG5 unit in this compound offers a finely tuned balance of these properties.
1. Enhanced Solubility and Physicochemical Properties: PROTAC molecules are often large and possess significant lipophilicity, which can lead to poor aqueous solubility and challenges in formulation and administration. The hydrophilic nature of the PEG chain, with its repeating ethylene glycol units, significantly improves the overall solubility of the PROTAC. The ether oxygens in the PEG backbone can form hydrogen bonds with water, mitigating the hydrophobicity of the attached ligands. A PEG5 linker provides a substantial increase in hydrophilicity without excessively increasing the molecule's overall size and potential for immunogenicity.
2. Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous. Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations in nonpolar environments, which can shield the polar surface area of the PROTAC. This conformational flexibility can create a more compact and less polar structure that is more amenable to crossing the cell membrane. The PEG5 length is often in a "sweet spot" that balances improved solubility with sufficient permeability for intracellular targets.
3. Optimization of Ternary Complex Formation: In the context of PROTACs, the linker's primary role is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3). The length and flexibility of the linker are critical for achieving an optimal orientation of the two proteins for efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker might lead to an unstable or non-productive complex. The PEG5 spacer, with its defined length, offers a rational starting point for optimizing this crucial interaction. Studies have shown that systematic variation of PEG linker length can have a profound impact on the degradation efficiency of the resulting PROTAC.
4. Metabolic Stability and Pharmacokinetics: PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. The PEG chain can shield the PROTAC from metabolic enzymes, increasing its stability and circulation half-life. This can lead to more sustained target degradation and a more favorable dosing regimen.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, comparative studies consistently demonstrate the critical influence of PEG chain length on PROTAC performance. The following tables summarize representative data from the literature, illustrating the impact of linker length on key efficacy parameters such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether (7 atoms) | > 1000 | < 10 | |
| Alkyl/Ether (12 atoms) | < 500 | ~60 | |||
| Alkyl/Ether (PEG-like, 16 atoms) | < 100 | > 90 | |||
| Alkyl/Ether (29 atoms) | ~300 | ~75 | |||
| BRD4 | CRBN | PEG3 | 1.8 | > 95 | |
| PEG5 | 0.9 | > 95 | |||
| PEG7 | 2.5 | > 95 | |||
| ERα | VHL | PEG3 | ~100 | ~70 | |
| PEG4 (similar length to PEG5) | < 10 | > 90 | |||
| PEG9 | > 1000 | < 20 |
Note: The data presented is a compilation from multiple sources to illustrate the general trend of linker length optimization and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions (e.g., molar ratios, temperature, reaction times, and purification methods) is recommended for specific ligands.
Protocol 1: Conjugation of this compound to a POI Ligand
This protocol describes the nucleophilic substitution of the terminal bromide with a nucleophile on the POI ligand, such as a phenolic hydroxyl or an amine.
Materials:
-
POI ligand with a free phenolic hydroxyl or primary/secondary amine group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add a suitable base. For a phenolic hydroxyl, use K2CO3 (3.0 eq). For an amine, use DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-PEG5-CH2COOtBu conjugate.
Protocol 2: Deprotection of the Tert-Butyl Ester
This step removes the t-butyl protecting group to reveal a free carboxylic acid, which can then be coupled to the E3 ligase ligand.
Materials:
-
POI-PEG5-CH2COOtBu conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the POI-PEG5-CH2COOtBu conjugate (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting POI-PEG5-CH2COOH is often used in the next step without further purification.
Protocol 3: Coupling of POI-PEG5-CH2COOH to an E3 Ligase Ligand
This protocol describes the formation of a stable amide bond between the deprotected linker and an amine-containing E3 ligase ligand.
Materials:
-
POI-PEG5-CH2COOH (1.0 eq)
-
E3 ligase ligand with a primary or secondary amine (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
To a solution of POI-PEG5-CH2COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Tert-butyl Ester Protecting Group
The tert-butyl (t-Bu) ester is a cornerstone protecting group in modern organic synthesis, prized for its unique combination of stability and controlled lability. Its application is particularly prominent in the synthesis of complex molecules such as pharmaceuticals and peptides, where the selective masking of carboxylic acid functionalities is paramount. This guide provides a comprehensive overview of the tert-butyl ester protecting group, including its introduction, cleavage, and application, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Core Concepts
The utility of the tert-butyl ester lies in its steric hindrance, which imparts considerable stability against a wide range of nucleophilic and basic conditions. This stability allows for chemical transformations on other parts of a molecule without affecting the protected carboxylic acid. Conversely, the tert-butyl group's susceptibility to cleavage under acidic conditions, proceeding through a stable tert-butyl cation intermediate, enables its selective removal when desired.[1] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic strategies.[1]
Stability Profile
Tert-butyl esters exhibit exceptional stability in basic media, making them compatible with reactions involving reagents such as organometallics, enolates, and amines. They are also generally stable to mild reducing agents and oxidative conditions. However, their primary utility stems from their facile cleavage under acidic conditions.
Introduction of the Tert-butyl Ester Group (Esterification)
The formation of a tert-butyl ester from a carboxylic acid can be achieved through several methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.
Acid-Catalyzed Esterification with Isobutylene or Tert-butanol
A common method for the synthesis of tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutylene or reaction with tert-butanol. Concentrated sulfuric acid is a frequently used catalyst in these reactions.[2]
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from tert-butanol, or the formation of a tert-butyl cation from isobutylene which is then attacked by the carboxylic acid.
Caption: Acid-catalyzed esterification of a carboxylic acid with tert-butanol.
Quantitative Data for Tert-butyl Ester Formation
| Carboxylic Acid | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| L-Pyroglutamic Acid | tert-Butyl acetate, HClO₄ | - | Room Temp. | 18 h | 70 | [3] |
| Phenylacetic Acid | tert-Butanol, EDC, HOBt, DMAP | CH₂Cl₂ | Room Temp. | 12 h | 95 | [4] |
| (4-Methoxyphenyl)acetic Acid | tert-Butanol, EDC, HOBt, DMAP | CH₂Cl₂ | Room Temp. | 12 h | 45 | |
| Cinnamic Acid | tert-Butanol, EDC, HOBt, DMAP | CH₂Cl₂ | Room Temp. | 12 h | 60 | |
| N-Boc-L-Glutamic Acid | tert-Butanol, EDC, HOBt, DMAP | CH₂Cl₂ | Room Temp. | 12 h | 95 |
Experimental Protocol: Esterification of L-Pyroglutamic Acid
This protocol is adapted from the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides.
Materials:
-
L-pyroglutamic acid
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
Procedure:
-
To a solution of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of perchloric acid.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary. The reported yield for this specific transformation is 70%.
Cleavage of the Tert-butyl Ester Group (Deprotection)
The removal of the tert-butyl ester protecting group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Acid-Catalyzed Cleavage
Trifluoroacetic acid (TFA) is a widely used reagent for the deprotection of tert-butyl esters due to its effectiveness and the volatile nature of its byproducts. The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature. Other acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) can also be employed.
Reaction Mechanism: TFA-Mediated Cleavage
The cleavage of tert-butyl esters with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation can then be deprotonated to form isobutylene or react with the trifluoroacetate anion.
Caption: Mechanism of TFA-mediated cleavage of a tert-butyl ester.
Quantitative Data for Tert-butyl Ester Cleavage
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Di-tert-butyl 3,3'-iminodipropionate | TFA | CH₂Cl₂ | Room Temp. | 3-5 h | High | |
| Ugi Product | TFA (1:1 with CH₂Cl₂) | CH₂Cl₂ | Room Temp. | 5 h | 93 | |
| Aromatic tert-butyl esters | p-Toluenesulfonic acid (2.0 equiv.) | Solvent-free (Microwave) | - | 3-4 min | High | |
| N-Boc-protected amino acid tert-butyl ester | 3M HCl | - | - | - | 85 | |
| N-Boc-protected amino acid tert-butyl ester | TFA, anisole | CH₂Cl₂ | Room Temp. | - | 98 |
Experimental Protocol: TFA-Mediated Deprotection
This protocol is a general procedure adapted from the deprotection of a Ugi product.
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tert-butyl ester substrate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 5 hours.
-
Remove the dichloromethane and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and wash twice with water and once with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyl ester is extensively used for the protection of acidic side chains of amino acids like aspartic acid and glutamic acid in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This orthogonal protection scheme allows for the selective removal of the Nα-Fmoc group with a mild base (e.g., piperidine) during chain elongation, while the acid-labile tert-butyl side-chain protecting groups remain intact. The tert-butyl groups are then removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.
Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Spectroscopic Data
The presence of a tert-butyl ester can be readily identified using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: A characteristic singlet is observed in the upfield region, typically around δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The quaternary carbon of the tert-butyl group typically appears around δ 80-82 ppm, and the methyl carbons appear around δ 28 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching vibration is observed in the region of 1720-1745 cm⁻¹.
Conclusion
The tert-butyl ester protecting group is a versatile and reliable tool in organic synthesis, offering a unique combination of stability and selective lability. Its widespread use in the synthesis of complex molecules, particularly in the pharmaceutical and biotechnology industries, underscores its importance. A thorough understanding of the methods for its introduction and cleavage, as well as its behavior in complex synthetic workflows like SPPS, is essential for researchers and drug development professionals. The quantitative data and detailed protocols provided in this guide serve as a practical resource for the effective implementation of the tert-butyl ester protecting group in synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bromo-PEG5-CH2COOtBu
This technical guide provides a comprehensive overview of the chemical properties and applications of Bromo-PEG5-CH2COOtBu, a heterobifunctional PROTAC linker used extensively in the field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development who are leveraging PROTAC technology to create novel therapeutics.
Chemical Properties
This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker itself is a critical component, connecting the ligand for the target protein to the ligand for the E3 ligase. The PEG component of this linker enhances its solubility in aqueous media, a desirable characteristic for biological applications.[1][2]
The key functional groups of this compound are a terminal bromide and a tert-butyl protected carboxyl group. The bromide serves as a reactive handle, acting as a good leaving group for nucleophilic substitution reactions, which allows for its conjugation to a ligand.[1][2] The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for further conjugation.[1]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 415.32 g/mol | |
| Molecular Formula | C16H31BrO7 |
Role in PROTAC Synthesis and Mechanism of Action
The primary application of this compound is as a linker in the construction of PROTACs. The synthesis of a PROTAC using this linker typically involves a two-step conjugation process. First, one of the ligands (either for the target protein or the E3 ligase) is attached to the linker, often via the reactive bromide group. Following this, the protecting group on the other end of the linker is removed, and the second ligand is attached.
The logical workflow of how a PROTAC synthesized with this linker functions is depicted in the following diagram.
Caption: The workflow of PROTAC-mediated protein degradation.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of a particular PROTAC using this compound are proprietary and depend on the specific ligands being used, a general methodology can be outlined. The following represents a generalized workflow for the synthesis and characterization of a PROTAC utilizing this linker.
Caption: A generalized experimental workflow for PROTAC synthesis and validation.
General Protocol for Ligand Conjugation (Illustrative Example):
-
Reaction Setup: In a nitrogen-purged flask, dissolve the first ligand (containing a nucleophilic group, e.g., a phenol or amine) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to facilitate the reaction.
-
Linker Addition: Add a solution of this compound in the same solvent to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The tert-butyl ester can be removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
Second Ligand Conjugation: The now free carboxylic acid can be coupled to the second ligand (typically containing an amine) using standard peptide coupling reagents such as HATU or HOBt/EDC.
-
Final Purification: The final PROTAC product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by LC-MS and NMR.
This guide provides foundational information on this compound. For specific applications, researchers should consult relevant literature and may need to optimize protocols for their particular target and E3 ligase ligands.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG5-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.
This document provides detailed application notes and protocols for the synthesis of a PROTAC utilizing Bromo-PEG5-CH2COOtBu, a versatile polyethylene glycol (PEG)-based linker. This linker features a five-unit PEG chain to enhance solubility and provide optimal spatial separation, a terminal bromo group for facile conjugation to a POI ligand, and a tert-butyl protected carboxyl group for subsequent coupling to an E3 ligase ligand. As a case study, we will outline the synthesis of a PROTAC targeting BRD4, a well-established therapeutic target in oncology, using the BET bromodomain inhibitor (+)-JQ1 as the POI ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.[2]
Core Principles
The synthesis of a PROTAC using this compound follows a modular and sequential approach. The key steps involve:
-
Reaction of the POI ligand with the bromo-functionalized linker: This is typically achieved through a nucleophilic substitution reaction where a suitable nucleophile on the POI ligand, such as a phenol or an amine, displaces the bromide on the PEG linker.
-
Deprotection of the tert-butyl ester: The tert-butyl protecting group on the linker is removed under acidic conditions to reveal a free carboxylic acid.
-
Coupling of the linker-POI intermediate with the E3 ligase ligand: The newly formed carboxylic acid is then coupled with an amine-functionalized E3 ligase ligand via standard amide bond formation.
This stepwise synthesis allows for the controlled assembly of the final PROTAC molecule and facilitates the purification of intermediates.
Experimental Protocols
Part 1: Synthesis of JQ1-PEG5-CH2COOtBu Intermediate (3)
This protocol describes the nucleophilic substitution reaction between the phenolic hydroxyl group of (+)-JQ1 (1 ) and this compound (2 ).
Reagents and Materials:
-
(+)-JQ1 (1 )
-
This compound (2 )
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (+)-JQ1 (1 ) (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (2 ) (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG5-CH2COOtBu intermediate (3 ).
Part 2: Deprotection of the tert-Butyl Ester to Yield JQ1-PEG5-CH2COOH (4)
This protocol describes the acid-catalyzed removal of the tert-butyl protecting group.
Reagents and Materials:
-
JQ1-PEG5-CH2COOtBu intermediate (3 )
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the JQ1-PEG5-CH2COOtBu intermediate (3 ) (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting carboxylic acid intermediate (4 ) is used in the next step without further purification.
Part 3: Synthesis of the Final PROTAC: JQ1-PEG5-Pomalidomide (6)
This protocol describes the amide coupling of the carboxylic acid intermediate (4 ) with pomalidomide (5 ).
Reagents and Materials:
-
JQ1-PEG5-CH2COOH intermediate (4 ) (TFA salt)
-
Pomalidomide (5 )
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a solution of pomalidomide (5 ) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the carboxylic acid intermediate (4 ) (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC (6 ).
Data Presentation
Table 1: Representative Quantitative Data for BRD4-Targeting PROTACs with PEG Linkers
| PROTAC ID | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC 1 | ~18 (PEG-based) | < 1 | > 90 | BL cells | [2] |
| dBET1 | ~15 (PEG-based) | 4.3 | > 95 | MV4;11 | [1] |
| ARV-825 | ~15 (PEG-based) | 4.9 | > 95 | RS4;11 | [1] |
| MZ1 | ~12 (PEG-based) | 29 | ~90 | HeLa |
Note: The data presented are for illustrative purposes and are derived from various literature sources. The performance of a PROTAC synthesized with this compound may vary.
Characterization of the Final PROTAC
The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC and ensure the presence of all three components (POI ligand, linker, and E3 ligase ligand).
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
BRD4 Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling.
References
Application Notes and Protocols for Protein Conjugation with Bromo-PEG5-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Bromo-PEG5-CH2COOtBu to a target protein. This process, known as PEGylation, is a widely utilized bioconjugation technique in research and pharmaceutical development to enhance the therapeutic properties of proteins. The attachment of Polyethylene Glycol (PEG) chains can improve a protein's solubility, stability, and pharmacokinetic profile.
The this compound reagent allows for the site-specific modification of proteins, primarily targeting the thiol group of cysteine residues through an S-alkylation reaction. The tert-butyl ester group serves as a protecting group for a carboxylic acid functionality, which can be deprotected post-conjugation for subsequent applications, such as the attachment of other molecules.
This protocol outlines the necessary steps for successful conjugation, including the initial reaction, deprotection of the tert-butyl ester, and purification of the final protein-PEG conjugate.
Principle of the Reaction
The conjugation of this compound to a protein is a two-step process:
-
S-Alkylation: The bromoacetyl group at one end of the PEG linker reacts with the nucleophilic thiol group of a cysteine residue on the protein surface. This reaction is pH-dependent, favoring alkaline conditions where the thiol group is deprotonated to the more reactive thiolate anion.
-
Deprotection: The tert-butyl ester at the other end of the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a terminal carboxylic acid group.
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one surface-accessible cysteine residue)
-
This compound
-
Reduction Reagent (e.g., Dithiothreitol - DTT, or Tris(2-carboxyethyl)phosphine - TCEP)
-
Conjugation Buffer (e.g., Phosphate buffer, pH 7.5-8.5)
-
Deprotection Reagent (e.g., Trifluoroacetic acid - TFA)
-
Organic Solvent (e.g., Dichloromethane - DCM)
-
Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, and Ion-Exchange Chromatography - IEX)
-
Dialysis or diafiltration equipment
-
Standard laboratory equipment (pH meter, centrifuge, spectrophotometer, etc.)
Step 1: Protein Preparation and Reduction of Disulfide Bonds (if necessary)
If the target cysteine residue is involved in a disulfide bond, a reduction step is necessary prior to conjugation.
-
Dissolve the protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Add a 10 to 20-fold molar excess of a reducing agent (e.g., DTT or TCEP). TCEP is often preferred as it is stable, odorless, and does not absorb at 280 nm.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove the excess reducing agent by dialysis, diafiltration, or using a desalting column. The buffer should be deoxygenated to prevent re-oxidation of the cysteine residues.
Step 2: Conjugation of this compound to the Protein
-
Immediately after removing the reducing agent, adjust the protein solution to the desired conjugation buffer (pH 7.5-8.5). The optimal pH should be determined empirically but a starting point of pH 8.0 is recommended to ensure the cysteine thiol is sufficiently deprotonated.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Add the this compound solution to the protein solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined experimentally to achieve the desired degree of PEGylation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.
-
Monitor the progress of the reaction using techniques like SDS-PAGE (which will show a shift in the molecular weight of the PEGylated protein) or Mass Spectrometry.
-
Once the desired level of conjugation is achieved, quench the reaction by adding a molar excess of a quenching reagent like L-cysteine or 2-mercaptoethanol to react with any unreacted bromoacetyl groups.
Step 3: Deprotection of the Tert-Butyl Ester
-
Following the conjugation and quenching steps, the protein-PEG-OtBu conjugate needs to be purified from excess reagents. This can be achieved by SEC or dialysis.
-
After initial purification, lyophilize the conjugate to remove aqueous buffer.
-
For the deprotection step, dissolve the lyophilized conjugate in a solution of TFA in an organic solvent such as DCM. A common concentration is 50-95% TFA in DCM.
-
Incubate the reaction for 1-2 hours at room temperature. The progress of the deprotection can be monitored by mass spectrometry.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Resuspend the resulting protein-PEG-COOH conjugate in a suitable buffer.
Step 4: Purification of the Final Conjugate
A multi-step purification strategy is often necessary to obtain a highly pure final product.
-
Size Exclusion Chromatography (SEC): This is effective for removing unreacted PEG reagent and small molecule contaminants.[] It separates molecules based on their hydrodynamic radius, which significantly increases upon PEGylation.[]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The introduction of a carboxylic acid group upon deprotection will alter the protein's isoelectric point (pI), allowing for the separation of the final conjugate from any remaining t-butyl protected intermediate or unreacted protein.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed as a polishing step to separate PEGylated species based on differences in hydrophobicity.
The purity of the final conjugate should be assessed by methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.
Data Presentation
| Parameter | Description | Method of Determination |
| Degree of PEGylation | The average number of PEG chains attached to each protein molecule. | Mass Spectrometry (MALDI-TOF or ESI-MS), NMR Spectroscopy, SEC-MALS |
| Reaction Efficiency | The percentage of the initial protein that has been successfully conjugated. | Densitometry of SDS-PAGE gels, HPLC analysis |
| Purity | The percentage of the desired protein-PEG-COOH conjugate in the final sample. | SEC-HPLC, IEX-HPLC, Capillary Electrophoresis |
| Yield | The final amount of purified conjugate obtained relative to the starting amount of protein. | Protein concentration measurement (e.g., BCA or A280) |
Visualization of the Experimental Workflow
Below is a diagram illustrating the key steps in the conjugation of this compound to a protein.
Caption: Experimental workflow for protein conjugation.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the chemical transformations occurring during the conjugation and deprotection process.
Caption: Chemical transformations in the conjugation process.
Conclusion
The protocol described provides a comprehensive guide for the successful conjugation of this compound to a protein. The key to a successful outcome lies in the careful optimization of reaction conditions, including pH, molar ratios of reactants, and reaction times, as well as a robust purification strategy to isolate the desired product. The resulting protein-PEG-COOH conjugate, with its newly introduced carboxylic acid handle, is amenable to a wide range of subsequent modifications, making this a versatile tool in protein engineering and drug development.
References
Application Notes and Protocols for the Deprotection of Bromo-PEG5-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which, once deprotected, can be activated for conjugation to amine-containing molecules. The bromo group provides a reactive handle for nucleophilic substitution, allowing for the attachment of other molecular entities.
The removal of the tert-butyl ester is a critical step in the synthetic sequence. Acid-catalyzed deprotection is the most common and effective method for this transformation. This document provides detailed protocols for the deprotection of this compound using trifluoroacetic acid (TFA), a widely used and efficient reagent for this purpose.
Chemical Transformation
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The tert-butyl group is cleaved to form the free carboxylic acid, Bromo-PEG5-CH2COOH, with isobutylene and carbon dioxide as byproducts.
Reaction:
This compound + CF3COOH → Bromo-PEG5-CH2COOH + (CH3)2C=CH2 + CO2 + other byproducts
Quantitative Data Summary
The deprotection of tert-butyl esters on PEG linkers using trifluoroacetic acid is generally a high-yielding reaction. The following table summarizes typical reaction conditions and expected outcomes based on literature precedents for similar compounds.
| Parameter | Condition 1 | Condition 2 | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | [1] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | [1] |
| TFA Concentration | 50% (v/v) in DCM | 20-50% (v/v) in DCM | [2] |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 2-5 hours | 1-2 hours | |
| Typical Yield | >95% (often quantitative) | High | |
| Purity | High, purification may be required | High |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the deprotection of this compound using a 1:1 mixture of TFA and dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 10 mL per gram of substrate).
-
Addition of TFA: While stirring, slowly add an equal volume of trifluoroacetic acid to the solution at room temperature. The final concentration of TFA will be approximately 50% (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up: a. Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (3x). b. Dissolve the residue in dichloromethane. c. Wash the organic layer with deionized water (2x) and then with saturated sodium chloride solution (1x). d. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Precipitate the product by adding the solution dropwise to a stirred flask of cold diethyl ether (approximately 10-20 volumes). c. The product should precipitate as a white solid or a viscous oil. d. Isolate the product by decantation or centrifugation. e. Wash the product with cold diethyl ether to remove any remaining impurities. f. Dry the final product, Bromo-PEG5-CH2COOH, under vacuum.
Protocol 2: Deprotection with Scavengers for Sensitive Substrates
If the molecule attached to the bromo- end of the PEG linker contains acid-sensitive functional groups (e.g., tryptophan or methionine residues), the use of scavengers is recommended to trap the reactive tert-butyl cations generated during the deprotection.
Additional Materials:
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction Setup: Dissolve the this compound-containing molecule in the cleavage cocktail.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1. Additional purification by chromatography (e.g., size-exclusion or reversed-phase HPLC) may be necessary to remove scavenger byproducts.
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.
Caption: General experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for Bromo-PEG5-CH2COOtBu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the use of Bromo-PEG5-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker. This linker is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] It features a terminal bromide, a good leaving group for nucleophilic substitution, and a tert-butyl (t-Bu) protected carboxylic acid, which can be deprotected for subsequent conjugation.[4][5]
Overview of Reactivity and Applications
This compound offers a versatile platform for sequential conjugation. The bromo group allows for coupling with nucleophiles such as amines, thiols, and alcohols. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable further modification, typically with amine-containing molecules via amide bond formation.
Experimental Protocols
Nucleophilic Substitution of the Bromo Group
The terminal bromide can be displaced by a variety of nucleophiles. The following is a general protocol for coupling with a primary amine. Conditions may need to be optimized for other nucleophiles like thiols or alcohols.
Protocol 1: General Procedure for Coupling of an Amine to the Bromo Terminus
-
Dissolution: Dissolve this compound and the amine-containing molecule in a suitable aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture. A typical molar excess of 2-3 equivalents of both the amine and the base relative to the bromo-PEG linker is used.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate technique (e.g., LC-MS).
-
Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Deprotection of the Tert-Butyl Ester
The tert-butyl ester is a robust protecting group that is readily removed by acidolysis to reveal a free carboxylic acid.
Protocol 2: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the t-butyl ester-containing PEG conjugate in Dichloromethane (DCM).
-
TFA Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common concentration is 50% (v/v) TFA in DCM. For molecules sensitive to acid, the concentration and reaction time may need to be optimized.
-
Reaction: Stir the mixture at room temperature for 2-5 hours.
-
Removal of Volatiles: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: The deprotected conjugate can be purified using a desalting column or dialysis to remove residual TFA.
Protocol 3: Deprotection with a Scavenger Cocktail
To prevent side reactions caused by the tert-butyl cation, especially with sensitive residues like tryptophan or methionine, the use of scavengers is recommended.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the lyophilized t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).
-
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.
Amide Bond Formation with the Deprotected Carboxylic Acid
The newly exposed carboxylic acid can be coupled with primary amines using carbodiimide chemistry, such as with EDC and NHS.
Protocol 4: Two-Step Aqueous Amide Coupling using EDC/NHS
-
Activation: Dissolve the deprotected PEG-conjugate (containing the free carboxylic acid) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC and NHS. Incubate at room temperature for 15 minutes to activate the carboxyl group.
-
Conjugation: Add the amine-containing molecule to the activated PEG-conjugate solution. The pH can be adjusted to 7.2-7.5 for optimal coupling. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a solution of hydroxylamine or Tris buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate using techniques such as desalting, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.
Data Presentation
Table 1: Summary of Experimental Conditions for Tert-Butyl Ester Deprotection
| Parameter | Standard TFA Deprotection | Deprotection with Scavengers | Milder Deprotection (Lewis Acid) |
| Reagent | Trifluoroacetic Acid (TFA) | TFA with Scavengers | Zinc Bromide (ZnBr2) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Concentration | 50-95% TFA in DCM | 95% TFA, 2.5% H2O, 2.5% TIS | N/A |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-5 hours | 2-4 hours | Varies |
| Notes | Standard method for robust substrates. | Recommended for acid-sensitive molecules to prevent side reactions. | For selective deprotection in the presence of other acid-labile groups. |
Table 2: Recommended Molar Ratios for EDC/NHS Amide Coupling
| Reagent | Molar Ratio (Linker:Reagent) | Purpose |
| EDC | 1:2 to 1:10 | Activation of the carboxyl group. |
| NHS/Sulfo-NHS | 1:2 to 1:10 | Stabilization of the activated intermediate. |
| Amine-Molecule | 1:1 to 1:10 | Conjugation to the activated linker. |
Visualizations
Caption: Sequential coupling workflow for this compound.
Caption: EDC/NHS reaction mechanism for amine conjugation.
References
Application Notes and Protocols for Bromo-PEG5-CH2COOtBu in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Bromo-PEG5-CH2COOtBu, a heterobifunctional linker, in solid-phase synthesis. The primary application of this reagent is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to connect a protein-of-interest (POI) ligand and an E3 ubiquitin ligase ligand. The protocols detailed below are designed for researchers familiar with standard solid-phase peptide synthesis (SPPS) techniques.
Introduction to this compound in PROTAC Synthesis
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers the two.
The this compound linker offers several advantages in this context:
-
Hydrophilic Spacer: The penta(ethylene glycol) (PEG5) chain enhances the solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.[1]
-
Orthogonal Reactivity: The linker possesses two distinct reactive ends. The bromo group allows for nucleophilic substitution, typically with a thiol (from cysteine) or an amine (from lysine or a modified ligand) on the solid-phase-bound peptide or ligand. The tert-butyl ester-protected carboxylic acid provides a stable handle that, after deprotection, can be coupled to the second ligand using standard amide bond formation chemistry.
-
Defined Length: The discrete PEG5 length provides precise control over the distance between the two ligands, a critical parameter for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
The primary application of this compound is in the on-resin alkylation of a peptide or small molecule, followed by the completion of the PROTAC synthesis. This solid-phase approach simplifies purification by allowing for the use of excess reagents, which can be easily washed away.[1][3]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination of a target protein, marking it for degradation by the 26S proteasome. The following diagram illustrates this process.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Protocols
The following protocols outline the on-resin synthesis of a PROTAC using this compound. This guide assumes the initial synthesis of a peptide (or immobilization of a small molecule ligand) on a suitable solid support. The example provided here describes the alkylation of a cysteine residue on a resin-bound peptide.
Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide
This protocol details the reaction of the bromo group of the linker with the thiol side chain of a cysteine residue on the solid support.
Materials:
-
Cysteine-containing peptide on a solid-phase resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Exchange: Wash the resin with DMF (3 x resin volume).
-
Alkylation Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) and DIPEA (6-10 equivalents) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to improve efficiency if required.
-
-
Monitoring the Reaction: The completion of the alkylation can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Tert-Butyl Ester Deprotection
This step exposes the carboxylic acid for subsequent coupling.
Materials:
-
PEGylated peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours at room temperature.[2]
-
Washing: Wash the resin thoroughly with DCM (5x).
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DCM (3x), followed by washing with DCM (3x).
-
The resin is now ready for the coupling of the second ligand.
Protocol 3: Coupling of the Second Ligand (E3 Ligase Ligand)
This protocol describes the final amide bond formation to complete the PROTAC synthesis.
Materials:
-
Resin from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (3 equivalents)
-
HATU (3 equivalents) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Coupling Reaction:
-
In a separate vial, pre-activate the E3 ligase ligand by dissolving it with HATU and DIPEA in DMF. Allow to stand for 15 minutes.
-
Add the activated ligand solution to the resin.
-
Agitate the mixture at room temperature for 4-16 hours.
-
-
Monitoring: Monitor the reaction completion using a Kaiser test (should be negative) or by test cleavage and LC-MS analysis.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
Materials:
-
Final PROTAC-on-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage solution and precipitate the crude PROTAC by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether (2-3 times).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.
Experimental Workflow
The overall workflow for the solid-phase synthesis of a PROTAC using this compound is depicted below.
Caption: General workflow for solid-phase PROTAC synthesis.
Quantitative Data
The following table provides representative data for the key stages of solid-phase PROTAC synthesis. Actual results will vary depending on the specific sequences of the peptide, the nature of the ligands, and the efficiency of the purification.
| Parameter | On-Resin Alkylation | tBu Deprotection | Ligand Coupling | Overall Yield (after HPLC) | Final Purity |
| Method | This compound, DIPEA in DMF | 20-50% TFA in DCM | HATU/DIPEA in DMF | Cleavage and RP-HPLC | Analytical RP-HPLC |
| Reaction Time | 12-24 hours | 1-2 hours | 4-16 hours | N/A | N/A |
| Expected Conversion | >90% | >99% | >95% | N/A | N/A |
| Representative Yield | N/A | N/A | N/A | 15-40% | >95% |
Note on Yield and Purity:
-
On-resin reaction efficiencies are typically high due to the use of excess reagents.
-
The overall yield is significantly impacted by losses during cleavage, precipitation, and HPLC purification.
-
PEGylation is known to improve the yield of crude peptide and facilitate purification due to increased solubility.
-
Final purity is determined by analytical RP-HPLC. For biological assays, a purity of >95% is generally required.
References
Application Notes and Protocols: Cell Permeability Assays for Bromo-PEG5-CH2COOtBu containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality capable of degrading specific proteins of interest by hijacking the ubiquitin-proteasome system.[1][2][3][4] However, their unique structure, often characterized by a high molecular weight and large polar surface area, presents significant challenges to their cell permeability, a critical factor for reaching intracellular targets.[1] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs containing a Bromo-PEG5-CH2COOtBu linker, a common moiety used in PROTAC synthesis.
The following protocols for Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays are tailored for the specific needs of these larger molecules.
Key Permeability Assays for PROTACs
Two widely used in vitro assays to evaluate the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This cell-free assay is a high-throughput method that models passive transcellular permeability. It is a cost-effective tool for early-stage screening to assess a compound's ability to diffuse across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms. For PROTACs, which can be subject to efflux, this assay is particularly valuable.
Data Presentation: Quantitative Permeability Data
The following table summarizes hypothetical quantitative data for a series of this compound containing PROTACs, illustrating a structured format for easy comparison.
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Molecular Weight (Da) | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A-B) (x 10-6 cm/s) | Caco-2 Papp (B-A) (x 10-6 cm/s) | Efflux Ratio |
| PROTAC-A | Inhibitor X | CRBN | 950 | 1.2 | 0.8 | 4.0 | 5.0 |
| PROTAC-B | Inhibitor Y | VHL | 1050 | 0.5 | 0.2 | 2.5 | 12.5 |
| PROTAC-C | Inhibitor Z | CRBN | 980 | 2.5 | 1.5 | 1.8 | 1.2 |
| PROTAC-D | Inhibitor X | VHL | 1080 | 0.8 | 0.4 | 3.2 | 8.0 |
Caption: Hypothetical permeability data for this compound containing PROTACs.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for assessing the passive permeability of PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and Acceptor plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PROTAC stock solutions (in DMSO)
-
Reference compounds (high and low permeability controls)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Solutions:
-
Prepare the acceptor solution: PBS, pH 7.4.
-
Prepare the donor solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
-
Hydrate the PAMPA Membrane: Add PBS to the donor wells and let the membrane hydrate according to the manufacturer's instructions.
-
Load the Plates:
-
Add the acceptor solution to the acceptor plate wells.
-
Carefully remove the hydration buffer from the donor plate and add the donor solution containing the PROTAC.
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring a good seal.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: P_app = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial])
-
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[CA] is the concentration in the acceptor well.
-
[CD_initial] is the initial concentration in the donor well.
-
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
This protocol is designed to assess both passive and active transport of PROTACs across a Caco-2 cell monolayer. Due to the nature of PROTACs, modifications such as the addition of bovine serum albumin (BSA) may be necessary to improve recovery.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA) (optional)
-
PROTAC stock solutions (in DMSO)
-
Reference compounds (for high/low permeability and efflux)
-
Lucifer Yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer.
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Prepare Transport Solutions:
-
Prepare the transport buffer. For PROTACs, it may be beneficial to add BSA (e.g., 0.25-1%) to the basolateral (and sometimes apical) buffer to improve recovery.
-
Prepare the dosing solution by diluting the PROTAC stock into the transport buffer to the final concentration (e.g., 10 µM).
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
In a separate set of wells, add the PROTAC dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Follow the same incubation and sampling procedure as the A-B assay.
-
-
Analysis: Quantify the PROTAC concentration in all samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar equation to the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell system.
-
Calculate the efflux ratio: Efflux Ratio = P_app (B-A) / P_app (A-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Caption: Workflow for the Caco-2 Permeability Assay.
Signaling Pathway and Experimental Logic
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process is initiated by the PROTAC entering the cell and forming a ternary complex with the target protein and an E3 ubiquitin ligase.
Caption: PROTAC Mechanism of Action.
Conclusion
Assessing the cell permeability of PROTACs containing the this compound linker is a critical step in their development. The PAMPA assay serves as a valuable initial screen for passive permeability, while the Caco-2 assay provides a more physiologically relevant model to investigate both passive and active transport mechanisms. The protocols and data presentation formats provided here offer a framework for the systematic evaluation of these complex molecules, ultimately aiding in the selection of candidates with favorable drug-like properties.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability Assay - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG5-CH2COOtBu in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-CH2COOtBu is a versatile bifunctional linker predominantly utilized in the development of chemical probes, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) portion of the linker enhances solubility and cell permeability of the resulting probe, while the terminal bromide and tert-butyl protected carboxylate groups offer sequential conjugation handles for the target protein ligand and the E3 ligase ligand.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of chemical probes.
Key Applications
The primary application of this compound is in the construction of PROTACs to induce the degradation of specific proteins of interest (POIs). The linker serves to connect a ligand that binds to the POI with a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The controlled, sequential synthesis allows for the modular construction of these complex molecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H31BrO7 |
| Molecular Weight | 415.32 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the sequential synthesis of a PROTAC, starting with the conjugation of an amine-containing E3 ligase ligand to the bromo-end of the linker, followed by deprotection of the tert-butyl ester and subsequent amide coupling to a POI ligand.
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-PEG5-CH2COOtBu conjugate.
Step 2: Deprotection of the Tert-Butyl Ester
-
Reaction Setup: Dissolve the E3 ligase ligand-PEG5-CH2COOtBu conjugate (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: Add a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the reaction mixture at 0°C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the E3 ligase ligand-PEG5-CH2COOH as a TFA salt. This is often used in the next step without further purification.
Step 3: Coupling of POI Ligand to the Deprotected Linker
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing POI ligand (1.0 eq) and the E3 ligase ligand-PEG5-CH2COOH (1.1 eq) in anhydrous DMF.
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
DOT Script for PROTAC Synthesis Workflow
Synthesis of Heterobifunctional Molecules Using Bromo-PEG5-CH2COOtBu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a transformative therapeutic modality in drug discovery. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand (warhead) and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of heterobifunctional molecules using Bromo-PEG5-CH2COOtBu , a versatile PEG-based linker. The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a desirable length for optimal ternary complex formation. The bromo- functionality allows for facile nucleophilic substitution with a warhead, while the tert-butyl (tBu) protected carboxyl group provides an orthogonal handle for subsequent coupling to an E3 ligase ligand after deprotection.
Core Properties of this compound
The utility of this compound as a linker stems from the distinct reactivity of its two terminal functional groups.
| Property | Description |
| Molecular Formula | C₁₆H₃₁BrO₇ |
| Molecular Weight | 415.32 g/mol |
| Bromo Terminus | The bromide is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. This is ideal for coupling with ligands containing nucleophilic functional groups such as phenols or amines. |
| t-Butyl Ester Terminus | The tert-butyl ester protects a carboxylic acid. This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid for subsequent amide bond formation. |
| PEG5 Spacer | The five-unit polyethylene glycol chain imparts hydrophilicity to the molecule, which can improve the solubility of the final heterobifunctional molecule. The length and flexibility of the PEG chain are also crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase. |
Synthetic Strategy Overview
The synthesis of a heterobifunctional molecule using this compound typically follows a modular, three-step process. This strategy allows for the convergent assembly of the final molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a generic heterobifunctional molecule. As a representative example, the synthesis of a PROTAC targeting the BRD4 protein using the warhead (+)-JQ1 and the E3 ligase ligand pomalidomide is described. While the following protocol is based on a similar synthesis with a longer PEG linker, it is directly applicable to this compound with minor adjustments.
Protocol 1: Synthesis of JQ1-PEG5-CH2COOtBu Intermediate
This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of (+)-JQ1.
Reagents and Materials:
| Reagent | M.W. | Amount (1 eq) | Moles |
| (+)-JQ1 | 456.99 | 100 mg | 0.219 mmol |
| This compound | 415.32 | 109 mg (1.2 eq) | 0.263 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 91 mg (3.0 eq) | 0.657 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG5-CH2COOtBu intermediate.
Expected Yield: 70-85%
Protocol 2: Deprotection of the t-Butyl Ester
This step involves the acidic cleavage of the t-butyl protecting group to yield the free carboxylic acid.
Reagents and Materials:
| Reagent | M.W. | Amount (1 eq) | Moles |
| JQ1-PEG5-CH2COOtBu | (Calculated) | 100 mg | (Calculated) |
| Dichloromethane (DCM) | - | 2 mL | - |
| Trifluoroacetic Acid (TFA) | - | 2 mL | - |
Procedure:
-
Dissolve the JQ1-PEG5-CH2COOtBu intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting JQ1-PEG5-CH2COOH intermediate (as a TFA salt) is used in the next step without further purification.
Expected Yield: Quantitative
Protocol 3: Synthesis of the Final PROTAC
This final step involves the amide coupling of the deprotected intermediate with the E3 ligase ligand, pomalidomide.
Reagents and Materials:
| Reagent | M.W. | Amount (1 eq) | Moles |
| JQ1-PEG5-CH2COOH (TFA salt) | (Calculated) | 100 mg | (Calculated) |
| Pomalidomide | 273.24 | (Calculated, 1.1 eq) | (Calculated) |
| HATU | 380.23 | (Calculated, 1.2 eq) | (Calculated) |
| DIPEA | 129.24 | (Calculated, 3.0 eq) | (Calculated) |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a solution of the JQ1-PEG5-CH2COOH intermediate (TFA salt, 1.0 eq) and pomalidomide (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Expected Yield: 40-60%
Characterization Data (Exemplary)
The following table summarizes typical characterization data for the synthesized molecules.
| Compound | Method | Expected Result |
| JQ1-PEG5-CH2COOtBu | LC-MS | Calculated [M+H]⁺, observed peak corresponding to the expected mass. |
| ¹H NMR | Peaks corresponding to protons of JQ1, the PEG linker, and the t-butyl group. | |
| JQ1-PEG5-CH2COOH | LC-MS | Calculated [M+H]⁺, observed peak corresponding to the expected mass. |
| ¹H NMR | Disappearance of the t-butyl signal. | |
| Final PROTAC | LC-MS | Calculated [M+H]⁺, observed peak corresponding to the expected mass of the final product. |
| ¹H NMR | Presence of characteristic peaks for JQ1, pomalidomide, and the PEG linker. | |
| HRMS | High-resolution mass spectrometry confirming the elemental composition. |
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Conclusion
This compound is a highly effective and versatile linker for the synthesis of heterobifunctional molecules. Its distinct terminal functionalities allow for a modular and controlled synthetic approach, making it a valuable tool for researchers in drug discovery and chemical biology. The protocols outlined in this document provide a robust framework for the successful synthesis and characterization of these important molecules. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties.
Troubleshooting & Optimization
Side reactions of Bromo-PEG5-CH2COOtBu and how to avoid them
Welcome to the technical support center for Bromo-PEG5-CH2COOtBu. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile PEG linker by providing troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a terminal primary alkyl bromide, a five-unit polyethylene glycol (PEG) spacer, and a tert-butyl protected carboxylic acid. The primary alkyl bromide serves as a reactive handle for nucleophilic substitution, readily reacting with thiols and amines.[1][2][3] The tert-butyl ester protects the carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a carboxyl group for further conjugation.[4][5] The PEG spacer enhances the solubility of the molecule in aqueous media. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a flexible, hydrophilic spacer is required.
Q2: What are the key reactive groups on this compound and what do they react with?
There are two main reactive functionalities on this linker:
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Bromo Group (Br): This is a primary alkyl bromide, which is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. It reacts readily with soft nucleophiles like thiols (from cysteine residues in proteins) to form stable thioether bonds. It can also react with amines (e.g., lysine residues), though typically at a slower rate than with thiols.
-
tert-Butyl Ester (-COOtBu): This is a protecting group for the carboxylic acid. It is stable to basic conditions but can be cleaved by treatment with strong acids like trifluoroacetic acid (TFA) to yield a free carboxylic acid. This newly exposed carboxylic acid can then be activated (e.g., with EDC/NHS) to react with primary amines.
Q3: How should I store and handle this compound?
For long-term stability, it is recommended to store the solid compound at -20°C. If you need to make a stock solution, dissolve it in an anhydrous organic solvent such as DMF or DMSO. These stock solutions should be stored in tightly sealed vials at -20°C and are generally stable for up to one month. Before use, allow the product to warm to room temperature before opening to prevent condensation of moisture into the vial.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Conjugation to My Biomolecule
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reaction pH | The optimal pH for the reaction of the bromo group with thiols is typically between 7.0 and 8.5. For reactions with amines, a slightly higher pH (8.0-9.0) may be required to ensure the amine is deprotonated and nucleophilic. However, very high pH (>9.5) should be avoided to minimize potential side reactions like hydrolysis of the ester. |
| Steric Hindrance | The nucleophilic site on your biomolecule may be sterically hindered, preventing the PEG linker from accessing it. Consider using a longer PEG chain linker to overcome steric hindrance. |
| Incorrect Molar Ratio | A 1.5 to 5-fold molar excess of the this compound linker over the biomolecule is a good starting point. This can be further optimized to improve conjugation efficiency. |
| Slow Reaction Kinetics | The reaction of a primary bromide with a nucleophile can be slow. Allow the reaction to proceed for a sufficient amount of time (4-24 hours) at room temperature. Gentle heating (e.g., 37°C) may be considered if the biomolecule is stable at that temperature. |
| Degraded Linker | If the linker has been stored improperly or for a long time, it may have degraded. Use a fresh vial of the linker for your reaction. |
Problem 2: Unwanted Side Products are Observed
Possible Causes & Solutions
| Side Reaction | How to Avoid |
| Elimination (E2) Reaction | While SN2 is favored for primary bromides, using a strong, sterically hindered base as a nucleophile can promote the E2 elimination side reaction, leading to a double bond. To avoid this, use a soft, non-bulky nucleophile (like a thiol) and avoid strongly basic conditions. |
| Hydrolysis of the tert-Butyl Ester | The tert-butyl ester is generally stable under neutral and basic conditions but will be cleaved under acidic conditions. If the subsequent step in your synthesis requires acidic conditions, this deprotection is expected. If you wish to keep the ester intact, avoid pH values below 5. |
| Reaction with Buffer Components | Buffers containing nucleophilic species (e.g., Tris, glycine) can react with the bromo group. Use non-nucleophilic buffers such as phosphate, HEPES, or borate buffers. |
Problem 3: Difficulty in Purifying the Conjugate
Possible Causes & Solutions
| Issue | Recommended Action |
| Separating Conjugate from Unreacted Linker | Due to the PEG chain, the conjugate will have a significantly larger hydrodynamic radius than the unreacted linker. Size exclusion chromatography (SEC) is an effective method for separation. Dialysis can also be used to remove the smaller, unreacted linker. |
| Separating Mono-conjugated from Multi-conjugated Species | If your biomolecule has multiple potential conjugation sites, you may get a mixture of products. Ion-exchange chromatography (IEX) can be used to separate species with different numbers of attached linkers, as the PEGylation can alter the overall charge of the biomolecule. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 3-5 molar excess of the this compound solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (SEC) or dialysis against the reaction buffer.
Protocol 2: Deprotection of the tert-Butyl Ester
-
Dissolution: Dissolve the purified PEGylated conjugate in a suitable solvent (e.g., dichloromethane).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v), to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting product with the free carboxylic acid can then be used in the next step.
Visualizing the Workflow and Potential Reactions
Caption: A typical experimental workflow for using this compound.
Caption: Desired vs. potential side reactions of this compound.
References
- 1. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Bromo-PEG5-t-butyl ester, 1415800-38-2 | BroadPharm [broadpharm.com]
- 5. Bromo-PEG5-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
Optimizing reaction time and temperature for Bromo-PEG5-CH2COOtBu
Welcome to the technical support center for Bromo-PEG5-CH2COOtBu. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and use of this versatile PEG linker. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a bromo-PEG alcohol with a protected carboxylic acid derivative, or a related multi-step synthesis building the PEG chain. A common approach is the Williamson ether synthesis.
Q1: I am experiencing low or no yield of my final product. What are the common causes?
Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the Williamson ether synthesis or subsequent esterification steps.
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Incomplete Deprotonation: The alcohol starting material must be fully deprotonated to form the alkoxide, which acts as the nucleophile. If using a weak base, the reaction may not proceed efficiently.
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Poor Quality Reagents: Ensure all reagents, especially the PEG starting materials and alkylating agents, are of high purity and anhydrous.
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Moisture Contamination: The presence of water can quench the alkoxide intermediate and hydrolyze the tert-butyl ester. It is crucial to use anhydrous solvents and dry glassware.[1]
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Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to side reactions and degradation.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the reaction.
Q2: What are the optimal reaction conditions for the Williamson ether synthesis step?
While optimal conditions can vary based on the specific substrates, a general starting point for the Williamson ether synthesis to form the PEG backbone is as follows:
| Parameter | Recommended Condition | Notes |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH) | Stronger bases are generally more effective for deprotonating alcohols.[2] |
| Solvent | Anhydrous THF, DMF, or DMSO | Aprotic polar solvents are preferred as they do not solvate the nucleophile as strongly.[2] |
| Temperature | 50-100°C | The optimal temperature may require empirical determination.[2] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS.[1] |
Q3: How can I monitor the progress of my reaction?
You can monitor the reaction progress using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Staining with an appropriate agent (e.g., bromocresol blue for acidic components) can help visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of the desired product by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of characteristic peaks for the product and the disappearance of starting material peaks.
Caption: Troubleshooting workflow for low yield in synthesis.
Deprotection of the Tert-Butyl Ester
The tert-butyl ester is a common protecting group for the carboxylic acid functionality. Its removal is typically the final step before using the linker in bioconjugation.
Q4: My tert-butyl ester deprotection is incomplete. What should I do?
Incomplete cleavage of the tert-butyl ester is a common issue. Here are some troubleshooting steps:
-
Increase Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor by HPLC or ¹H NMR. A duration of 2 to 5 hours is often sufficient.
-
Increase Acid Concentration: A higher concentration of trifluoroacetic acid (TFA) can improve cleavage efficiency. A common starting point is 50% TFA in a chlorinated solvent like dichloromethane (DCM).
-
Use Fresh Reagents: TFA can degrade over time. Ensure you are using high-quality, fresh TFA.
Q5: I am observing unexpected side products after deprotection. What are they and how can I prevent them?
A major challenge during the acidic cleavage of tert-butyl esters is the formation of a stable tert-butyl cation. This reactive intermediate can lead to undesired side reactions, such as the alkylation of electron-rich amino acids (e.g., tryptophan, methionine) if they are present in your molecule.
To prevent these side reactions, it is highly recommended to add "scavengers" to the cleavage cocktail. Scavengers are nucleophilic species that trap the tert-butyl cations.
| Scavenger | Typical Concentration (v/v) | Purpose |
| Water | 2.5% | Traps tert-butyl cations. |
| Triisopropylsilane (TIS) | 2.5% | A common and effective scavenger. |
| Thioanisole | 2.5 - 5% | Particularly useful for protecting methionine residues. |
Q6: Can I selectively cleave the tert-butyl ester in the presence of a Boc-protecting group?
Selective deprotection of a tert-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability. However, selective cleavage of the N-Boc group in the presence of a t-butyl ester can often be achieved using milder acidic conditions. For selective ester cleavage, alternative, milder deprotection methods might be necessary, such as using zinc bromide in dichloromethane.
Caption: Experimental workflow for tert-butyl ester deprotection.
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis for PEG Elongation
This protocol describes a general method for the Williamson ether synthesis, which can be adapted for the synthesis of the PEG backbone of this compound.
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reaction Setup: To a solution of the PEG-alcohol starting material in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Alkylating Agent: Add the bromo-functionalized alkylating agent (1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Tert-Butyl Ester Deprotection with a Scavenger Cocktail
This protocol provides a method for the acidic cleavage of the tert-butyl ester while minimizing side reactions.
-
Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the this compound (approximately 10 mL per gram of conjugate).
-
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.
-
Purification: Precipitate the product from cold diethyl ether. The deprotected product can be further purified by preparative HPLC if necessary.
References
Technical Support Center: Bromo-PEG5-CH2COOtBu Deprotection
Welcome to the technical support center for Bromo-PEG5-CH2COOtBu. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete deprotection of the tert-butyl ester group.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the deprotection of this compound?
The most common method for the deprotection of the tert-butyl ester from this compound is acidolysis using trifluoroacetic acid (TFA). A typical starting point is a 1:1 (v/v) solution of TFA in a chlorinated solvent such as dichloromethane (DCM).[1][2] The reaction is generally conducted at room temperature for 1 to 5 hours.[3][4]
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by several analytical techniques:
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Thin-Layer Chromatography (TLC): The deprotected product, Bromo-PEG5-CH2COOH, will have a different retention factor (Rf) compared to the starting material. The carboxylic acid product is typically more polar.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most direct method is to monitor the disappearance of the characteristic singlet peak for the tert-butyl group, which appears at approximately 1.4 ppm in the ¹H NMR spectrum.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting material from the product, allowing for quantification of the reaction progress.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the desired deprotected product by identifying its molecular weight.
Q3: What are the likely byproducts of the deprotection reaction?
During the acidic cleavage of the tert-butyl ester, a stable tert-butyl cation is formed. This cation can lead to the formation of isobutylene gas. If other nucleophilic functional groups are present in the molecule it is conjugated to (e.g., tryptophan or methionine residues in a peptide), the tert-butyl cation can cause unwanted alkylation side reactions.
Troubleshooting Guide for Incomplete Deprotection
Incomplete deprotection is a common issue that can often be resolved by optimizing the reaction conditions. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Insufficient Amount of Acid | - Ensure a sufficient excess of TFA is used, especially if the substrate contains basic functional groups that can neutralize the acid. A common starting point is a 1:1 (v/v) mixture of TFA and DCM. |
| Poor Reagent Quality | - Use fresh, high-quality TFA, as it is hygroscopic and the presence of water can decrease its effective acidity. |
| Inadequate Reaction Time | - Increase the reaction time. While some deprotections are complete within an hour, sterically hindered or complex substrates may require several hours or even overnight stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or ¹H NMR). |
| Low Reaction Temperature | - While most deprotections proceed efficiently at room temperature, gentle heating may be necessary for particularly challenging substrates. |
| Steric Hindrance | - The structure of the molecule conjugated to the Bromo-PEG5-linker might sterically hinder the approach of the acid to the ester group. In such cases, increasing the reaction time, temperature, or TFA concentration may be necessary. |
| Formation of Side Products | - If alkylation of sensitive residues is a concern, consider adding a scavenger to the reaction mixture. Common scavengers include water (2.5%), triisopropylsilane (TIS, 2.5%), or thioanisole. |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to create a 1:1 (v/v) mixture of DCM:TFA.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or ¹H NMR until the starting material is consumed (typically 1-5 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The crude Bromo-PEG5-CH2COOH can then be purified as needed, for example, by precipitation from cold diethyl ether.
Protocol 2: Deprotection with Scavengers for Sensitive Substrates
This protocol is recommended when the molecule conjugated to the PEG linker contains acid-sensitive functional groups.
-
In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
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Add the cleavage cocktail to the tert-butyl ester-containing compound.
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Stir the mixture at room temperature for 2-4 hours.
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Following the reaction, remove the TFA under reduced pressure.
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Purify the product, for instance, by precipitation from cold diethyl ether.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of this compound.
Caption: Troubleshooting workflow for incomplete deprotection.
References
Technical Support Center: Bromo-PEG5-CH2COOtBu Conjugate Purification
Welcome to the technical support center for the purification of Bromo-PEG5-CH2COOtBu conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable linker-conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for this compound conjugates?
A1: The most effective and widely used method for purifying PEGylated molecules like this compound conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation is based on the hydrophobicity of the molecules. The tert-butyl (tBu) group on your conjugate provides significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase like a C18 or C8 column.
Q2: My this compound conjugate has poor UV absorbance. What detection methods are suitable for HPLC?
A2: Due to the polyethylene glycol (PEG) chain, these conjugates often exhibit poor UV absorbance. Alternative detection methods are highly recommended for accurate monitoring. These include:
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Mass Spectrometry (MS): Provides mass information for peak identification.
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile compounds.
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Charged Aerosol Detector (CAD): Another universal detector that is highly sensitive.
-
Refractive Index Detector (RID): Can be used for isocratic separations but is sensitive to temperature and pressure fluctuations.
Q3: Can I use normal-phase (silica gel) column chromatography for purification?
A3: While possible, it is often challenging. PEG-containing compounds are typically very polar and can interact strongly with the silica gel.[1] This can lead to significant streaking, poor separation, and difficulty in eluting the compound from the column.[1] If you must use silica gel chromatography, you may need to use highly polar mobile phases, such as a gradient of methanol in dichloromethane or a specialized solvent system like ethanol/isopropanol in chloroform.[1]
Q4: What are the common impurities I should expect in my crude this compound conjugate sample?
A4: Common impurities may include:
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Unreacted starting materials (the molecule you are conjugating and the this compound linker).
-
Di-substituted species (if your target molecule has multiple reaction sites).
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Byproducts from the coupling reaction (e.g., hydrolyzed activating agents).
-
Small amounts of PEG-related impurities from the linker synthesis itself, such as peroxides or formaldehydes that can form from auto-oxidation.[2]
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Side-products from the cleavage of the tert-butyl ester if acidic conditions were used previously.
Q5: How stable is the bromo- group during purification?
A5: The alkyl bromide is a good leaving group and can be susceptible to nucleophilic substitution.[3] It is advisable to avoid strongly nucleophilic conditions during purification. For example, using mobile phases containing amines or thiols could potentially lead to the loss of the bromo- functionality. The stability is generally sufficient for standard RP-HPLC conditions using common solvents like acetonitrile and water with acid modifiers like TFA.
Troubleshooting Guides
RP-HPLC Purification Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase. | - Reduce the amount of sample loaded onto the column.- Adjust the pH of the mobile phase; for acidic compounds, a lower pH (e.g., using 0.1% TFA) is often beneficial.- Use a different column (e.g., C8 instead of C18) or a different mobile phase modifier. |
| Low Resolution/Poor Separation | - Inadequate mobile phase gradient.- Incorrect column choice.- Co-eluting impurities. | - Optimize the gradient. A shallower gradient will often improve the separation of closely eluting peaks.- Use a column with a smaller particle size or a longer column for higher efficiency.- Use a different chromatographic mode (e.g., HILIC if the conjugate is very polar) or a different stationary phase. |
| No Product Elution | - Conjugate is too hydrophobic and irreversibly bound to the column.- System clog. | - Increase the percentage of the organic solvent in your mobile phase. You may need to run a high-concentration organic wash.- Check the system pressure and troubleshoot for clogs in the lines or column. |
| Multiple Peaks for a Single Conjugate | - Presence of positional isomers.- On-column degradation.- Conformational isomers. | - This can be inherent to the conjugation chemistry. Analytical techniques like LC-MS can help identify if the peaks have the same mass.- Ensure the mobile phase is not causing degradation (e.g., too acidic or basic).- Altering the temperature of the column may help to coalesce peaks from different conformers. |
General Purification and Product Integrity Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Bromo- Functionality | - Reaction with nucleophilic solvents or additives in the mobile phase. | - Confirm the composition of your mobile phase and avoid nucleophiles.- Analyze the final product by mass spectrometry to confirm the presence of the bromine isotope pattern. |
| Premature Cleavage of t-Butyl Ester | - Exposure to strong acidic conditions during sample preparation or purification. | - Ensure all solutions are neutral or buffered appropriately before purification.- If using an acidic modifier in HPLC (like TFA), work up the collected fractions promptly to neutralize the acid. |
| Low Yield After Purification | - Poor recovery from the column.- Product precipitation during solvent evaporation.- Adsorption to labware. | - Perform a strong solvent wash of the column to ensure all product has eluted.- Use a suitable method for solvent removal (e.g., lyophilization from a water/acetonitrile mixture).- Use low-adsorption labware for collection and storage. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
This protocol provides a general starting point for the purification of a this compound conjugate. Optimization will likely be required.
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System Preparation:
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Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: UV at a relevant wavelength (if applicable, e.g., 254 nm or 280 nm for an attached biomolecule) and/or MS, ELSD, or CAD.
-
-
Sample Preparation:
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Dissolve the crude conjugate in a minimal amount of a suitable solvent, such as a small volume of Mobile Phase B or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
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-
Purification Gradient:
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Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.
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Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
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Hold at 95% Mobile Phase B for 5 minutes to wash the column.
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Return to initial conditions over 5 minutes and re-equilibrate.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the detector signal.
-
Analyze the collected fractions by analytical HPLC or LC-MS to determine purity.
-
Pool the pure fractions.
-
-
Post-Purification Processing:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
-
Protocol 2: Flash Column Chromatography (Silica Gel)
This protocol is an alternative for less polar conjugates or when RP-HPLC is not available. It may require significant optimization.
-
Column and Solvent System Selection:
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Stationary Phase: Standard silica gel.
-
Mobile Phase: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol. A solvent system that gives an Rf value of ~0.2-0.3 is a good starting point. For highly polar PEG compounds, consider systems like 1-10% Methanol in Dichloromethane.
-
-
Column Packing:
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Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
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-
Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
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Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
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-
Elution and Fraction Collection:
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Run the column with the selected mobile phase, either isocratically or with a shallow gradient of increasing polarity.
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Collect fractions and monitor by TLC.
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-
Post-Purification:
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Combine the pure fractions and remove the solvent under reduced pressure.
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Quantitative Data Summary
The following table provides illustrative data for a typical RP-HPLC purification of a small molecule conjugated with this compound. Actual results will vary depending on the specific conjugate and the reaction efficiency.
| Parameter | Crude Product | After RP-HPLC Purification |
| Purity (by analytical HPLC) | 35 - 60% | >95% |
| Overall Yield | N/A | 40 - 70% |
| Major Impurities | Unreacted starting materials, reaction byproducts | Residual starting materials (<2%), isomers (<3%) |
Visual Diagrams
Caption: General workflow for the purification of this compound conjugates.
Caption: Decision tree for troubleshooting poor HPLC separation.
References
Technical Support Center: Bromo-PEG5-CH2COOtBu Modified Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered by researchers, scientists, and drug development professionals during the modification of proteins with Bromo-PEG5-CH2COOtBu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker containing a bromo group, a five-unit polyethylene glycol (PEG) chain, and a tert-butyl ester protected carboxylic acid.[1][2] The bromo group is reactive towards nucleophilic side chains of amino acids such as cysteine (thiol group) or histidine (imidazole ring), enabling covalent attachment of the PEG linker to the protein. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand to an E3 ubiquitin ligase ligand.[1][2]
Q2: Why is my protein aggregating after modification with this compound?
A2: Protein aggregation after modification can stem from several factors. The modification process itself can introduce stress, or the linker attachment can alter the protein's surface properties. Potential causes include:
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Intermolecular Cross-linking: If the protein has multiple reactive sites, the bifunctional nature of some reagents can lead to cross-linking between protein molecules. While this compound is designed for single-site attachment, impurities or side reactions could potentially lead to this issue.
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Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly impact protein stability.[3] Deviations from the optimal range for your specific protein can expose hydrophobic regions, leading to aggregation.
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High Protein Concentration: High concentrations increase the proximity of protein molecules, making intermolecular interactions and aggregation more likely.
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Conformational Changes: The attachment of the PEG linker, although generally intended to increase solubility, can sometimes induce conformational changes that expose aggregation-prone regions of the protein.
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Hydrolysis of the tert-Butyl Ester: The tert-butyl ester group (-COOtBu) can undergo hydrolysis to a carboxylic acid (-COOH) under acidic or basic conditions. This introduces a negative charge, which could alter electrostatic interactions and lead to aggregation, especially if the modification occurs in a sensitive region of the protein.
Q3: How can I detect and quantify aggregation of my modified protein?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
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Size Exclusion Chromatography (SEC): This is a powerful technique to separate molecules based on size. Aggregates will elute earlier than the monomeric protein.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
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Turbidity Measurements: An increase in the turbidity of the solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
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Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
Troubleshooting Guide
Issue 1: Visible Precipitation or Increased Turbidity During the Labeling Reaction
This indicates the formation of insoluble aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Decrease the protein concentration to 1-5 mg/mL. If a high final concentration is needed, perform the modification at a lower concentration and then carefully concentrate the purified product. | Reduces the likelihood of intermolecular interactions and aggregation. |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for your protein's stability and at least 1-2 pH units away from its isoelectric point (pI). | Proteins are least soluble at their pI. Modifying the pH alters the net charge and can increase solubility. |
| Incorrect Molar Excess of Reagent | Titrate the molar excess of this compound. Start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to protein) and gradually increase it. | A high excess of the labeling reagent can sometimes lead to non-specific modifications or precipitation of the reagent itself. |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) if targeting other residues, as they can compete with the reaction. Consider adding stabilizing excipients. | The buffer should be inert to the reaction chemistry and promote protein stability. |
Issue 2: Aggregation Detected by SEC or DLS After the Reaction and Purification
This suggests the formation of soluble or smaller aggregates that are not visually apparent.
| Potential Cause | Troubleshooting Step | Rationale |
| Protein Instability | Add stabilizing excipients to the reaction and purification buffers. | These additives can help maintain the native conformation of the protein and prevent unfolding-induced aggregation. |
| Hydrolysis of tert-Butyl Ester | Maintain a neutral pH (around 7.0-7.5) during the reaction and subsequent handling to minimize hydrolysis of the ester group. | Introduction of a negative charge upon hydrolysis can alter electrostatic interactions and promote aggregation. |
| Oxidation | If the protein is sensitive to oxidation, particularly of cysteine residues, add a reducing agent like TCEP (1-5 mM) to the buffers. | Prevents the formation of non-native disulfide bonds which can lead to aggregation. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of the modified protein. If storage at low temperatures is required, flash-freeze in a suitable cryoprotectant. | Repeated freezing and thawing can induce protein denaturation and aggregation. |
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol provides a starting point and should be optimized for your specific protein.
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Protein Preparation:
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Ensure the starting protein sample is highly pure and free of pre-existing aggregates. This can be verified by SEC.
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Dialyze the protein into an appropriate reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH suitable for both protein stability and the alkylation reaction (typically pH 7.2-8.0). Avoid buffers with primary amines.
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-
Reagent Preparation:
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Dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10-100 mM).
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-
Labeling Reaction:
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Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
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Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to perform a titration to find the optimal ratio.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
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-
Removal of Excess Reagent:
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Remove unreacted this compound using a desalting column, spin filtration, or dialysis against a suitable storage buffer.
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-
Characterization:
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Confirm the extent of modification using mass spectrometry (MS).
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Assess the aggregation state of the purified modified protein using SEC and/or DLS.
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Visualizations
Caption: Troubleshooting workflow for protein aggregation.
References
Improving the solubility of Bromo-PEG5-CH2COOtBu constructs
Welcome to the technical support center for Bromo-PEG5-CH2COOtBu constructs. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
Q2: In which solvents should I attempt to dissolve this compound?
A2: Based on the properties of similar compounds and general protocols for functionalized PEG linkers, it is recommended to start with anhydrous polar aprotic solvents. A closely related compound, Bromo-PEG5-t-butyl ester, is reported to be soluble in Dimethyl Sulfoxide (DMSO).[3] Other recommended solvents for initial testing include Dimethylformamide (DMF) and Dichloromethane (DCM). For subsequent dilutions into aqueous buffers for biological assays, it is crucial to start with a concentrated stock solution in an organic solvent.
Q3: What factors can influence the solubility of my this compound construct?
A3: Several factors can affect the solubility of your construct:
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Purity of the compound: Impurities can significantly impact solubility.
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Water content: The presence of water can be problematic for a compound with a hydrophobic tert-butyl ester group. Using anhydrous solvents is recommended for preparing stock solutions.
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Temperature: Gentle warming may aid dissolution, but excessive heat should be avoided to prevent potential degradation.
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pH of aqueous solutions: If diluting into an aqueous buffer, the pH can influence the stability and solubility of the final construct. The tert-butyl ester group is sensitive to acidic conditions.[4]
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Concentration: At higher concentrations, PEGylated compounds can be prone to aggregation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound is not dissolving in the chosen solvent. | The solvent is not appropriate for the combination of the hydrophilic PEG spacer and the hydrophobic tert-butyl ester group. | 1. Try dissolving in DMSO or DMF first, as these are commonly used for PEGylated linkers. 2. If the compound is an oil, ensure you are providing adequate agitation (vortexing, sonication). 3. Gentle warming (e.g., to 30-40°C) can be attempted, but monitor for any signs of degradation (color change). |
| The compound dissolves initially but then precipitates out of solution. | The solution is supersaturated, or the compound is aggregating at that concentration. | 1. Try preparing a more dilute solution. 2. If this occurs after adding to an aqueous buffer, the percentage of the organic co-solvent may be too low. Optimize the final solvent composition. |
| The compound appears to be degrading upon dissolution (e.g., color change). | The solvent may not be stable for the bromo or tert-butyl ester functionalities, or the compound is sensitive to light or temperature. | 1. Ensure you are using high-purity, anhydrous solvents. 2. Protect the solution from light. 3. Avoid excessive heating. 4. The tert-butyl ester is sensitive to acidic conditions; ensure your solvent is not acidic. |
| The compound is not behaving as expected in subsequent reactions. | Incomplete dissolution is leading to inaccurate concentration determination. | 1. Visually inspect the solution for any undissolved particulate matter before use. 2. Consider filtering the solution through a solvent-compatible syringe filter (e.g., PTFE) to remove any undissolved material. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the qualitative solubility information for the compound and its components.
| Solvent | Solubility of this compound | Rationale and References |
| Dimethyl Sulfoxide (DMSO) | Recommended / Soluble | A similar compound, Bromo-PEG5-t-butyl ester, is soluble in DMSO. DMSO is a common solvent for PEGylated linkers. |
| Dimethylformamide (DMF) | Recommended / Likely Soluble | Frequently used for dissolving functionalized PEG linkers for subsequent reactions. |
| Dichloromethane (DCM) | Likely Soluble | A common organic solvent for a wide range of organic molecules. |
| Ethanol, Chloroform, Ethyl Acetate | Possibly Soluble | The parent compound, tert-butyl bromoacetate, is miscible with these solvents. The PEG chain may alter this behavior. |
| Water | Sparingly Soluble to Insoluble | The tert-butyl bromoacetate parent is immiscible with water. While the PEG5 chain increases hydrophilicity, direct dissolution in water is not recommended for a stock solution. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol provides a general method for dissolving this compound to create a stock solution for use in further experiments.
Materials:
-
This compound
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Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Vortex mixer
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Sonicator (optional)
-
Calibrated pipettes
-
Sterile, dry microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry tube or vial.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Cap the tube/vial securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved material. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
If necessary, gentle warming to 30-40°C can be applied with intermittent vortexing.
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Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
Bromo-PEG5-CH2COOtBu linker cleavage and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage and stability of the Bromo-PEG5-CH2COOtBu linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound linker is a heterobifunctional molecule widely used in bioconjugation and drug delivery.[1][2] Its key features are:
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Bromo Group: The bromo group serves as a reactive site for efficient nucleophilic substitution, readily reacting with functional groups like amines and thiols on biomolecules.[1]
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PEG5 Spacer: The polyethylene glycol (PEG) chain enhances water solubility, reduces non-specific binding, and provides a flexible spacer between conjugated molecules.[1][2]
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tert-Butyl Ester (COOtBu): This group protects a carboxylic acid. The tert-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for further conjugation.
This linker is particularly valuable in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Q2: What are the standard conditions for cleaving the tert-butyl ester group?
The most common method for the deprotection of the tert-butyl ester is acidolysis, typically using trifluoroacetic acid (TFA). A common starting point is a solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature. Reaction times generally range from 2 to 5 hours.
Q3: How can I monitor the progress of the tert-butyl ester cleavage reaction?
You can monitor the reaction's progress using analytical techniques such as:
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¹H NMR: The disappearance of the singlet peak corresponding to the tert-butyl protons, typically found around 1.4 ppm, is a strong indicator of successful cleavage.
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HPLC: High-Performance Liquid Chromatography can be used to track the disappearance of the starting material and the appearance of the product.
Q4: Is the bromo group stable under the acidic conditions used for tert-butyl ester cleavage?
The bromo group is generally stable under the acidic conditions (e.g., TFA in DCM) used for tert-butyl ester deprotection. The primary reactivity of the bromo group is as a leaving group in nucleophilic substitution reactions, which are not promoted by these acidic conditions.
Q5: What are the storage recommendations for the this compound linker?
For long-term stability, it is recommended to store the linker under dry, dark conditions at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. It is important to prevent exposure to moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage and use of the this compound linker.
Issue 1: Incomplete Cleavage of the tert-Butyl Ester
Symptoms:
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The tert-butyl peak is still present in the ¹H NMR spectrum.
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HPLC analysis shows a significant amount of starting material remaining.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Reagent | Increase the reaction time. If incomplete cleavage persists, consider increasing the concentration of TFA. |
| Steric Hindrance | The molecule conjugated to the linker may sterically hinder the access of TFA to the ester group. A longer reaction time or a stronger acid system may be required. |
| Poor Reagent Quality | Use fresh, high-quality TFA, as degraded TFA can be less effective. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
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Multiple unexpected peaks in the HPLC chromatogram.
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Complex ¹H NMR spectrum that is difficult to interpret.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Alkylation of Sensitive Residues | The acidic cleavage of the tert-butyl ester generates a stable tert-butyl cation, which can alkylate electron-rich amino acid residues like tryptophan and methionine. |
| Solution: Add scavengers to the cleavage cocktail to trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and thioanisole. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS. | |
| Hydrolysis of Other Functional Groups | If your molecule contains other acid-labile protecting groups, they may also be cleaved under the reaction conditions. |
| Solution: If selective cleavage is required, milder deprotection methods may need to be explored. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
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The product is difficult to precipitate.
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Impurities from scavengers or their byproducts are present in the final product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Solubility of the PEGylated Product | After cleavage and removal of TFA, precipitate the product in cold diethyl ether. |
| Incomplete Removal of Scavengers | Perform multiple precipitations or use size-exclusion chromatography (SEC) for purification. |
Experimental Protocols
Protocol 1: Standard tert-Butyl Ester Cleavage
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Preparation: Dissolve the this compound conjugate in dichloromethane (DCM).
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Cleavage Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 1:1 DCM/TFA mixture).
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Incubation: Stir the reaction mixture at room temperature for 2-5 hours.
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Work-up: Remove the DCM and TFA under reduced pressure.
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Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to cold diethyl ether. Centrifuge to collect the solid product.
Protocol 2: Cleavage with a Scavenger Cocktail (for sensitive substrates)
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Prepare Cleavage Cocktail: In a fume hood, prepare a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
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Cleavage Reaction: Add the cleavage cocktail to the tert-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).
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Incubation: Stir the mixture at room temperature for 2-4 hours.
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Work-up: Remove the TFA under reduced pressure.
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Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.
Visualizations
Caption: Workflow for tert-butyl ester cleavage from a Bromo-PEG5-linker.
Caption: Formation and prevention of side reactions during cleavage.
References
Technical Support Center: Preserving tert-Butyl Ester Integrity During Bioconjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who utilize tert-butyl (tBu) ester protecting groups in their molecules and need to perform conjugation reactions without unintended deprotection. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the stability of your tBu-protected compounds.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is a tert-butyl ester group generally considered stable?
A1: The tert-butyl ester is a robust protecting group known for its stability under neutral and basic conditions. It is resistant to a wide range of nucleophiles and bases, which is why it is a popular choice in complex organic synthesis, including peptide synthesis.
Q2: What are the primary conditions that lead to the hydrolysis of a tert-butyl ester?
A2: The primary condition that leads to the cleavage of a tert-butyl ester is exposure to acidic conditions. Both Brønsted and Lewis acids can catalyze the hydrolysis of the ester bond. The reaction proceeds through the formation of a stable tertiary carbocation, which is facilitated by protonation of the ester oxygen.
Q3: Can temperature affect the stability of a tert-butyl ester during conjugation?
A3: While pH is the primary factor, elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis. If your conjugation protocol requires heating, it is crucial to maintain a pH that is well within the stable range for the tBu ester. For most common conjugation reactions that are performed at room temperature or 4°C, temperature is not a major concern for tBu ester stability, provided the pH is controlled.
Q4: Are there any common buffer components I should avoid to prevent tBu ester hydrolysis?
A4: While the primary concern is the pH of the buffer, it is good practice to avoid buffers containing strong Lewis acids. However, for most standard bioconjugation buffers like PBS, HEPES, and borate buffers, the buffer components themselves are not a direct threat to tBu ester stability. The key is to ensure the final pH of the reaction mixture is not acidic.
Troubleshooting Guides for Specific Conjugation Chemistries
This section provides detailed guidance on avoiding tert-butyl ester hydrolysis during three common bioconjugation reactions: EDC/NHS coupling, maleimide-thiol conjugation, and click chemistry.
EDC/NHS Amide Coupling
EDC/NHS chemistry is widely used to conjugate carboxylic acids to primary amines. The reaction typically involves two steps: activation of the carboxylic acid with EDC and NHS (or its water-soluble analog, sulfo-NHS) to form a semi-stable NHS ester, followed by the reaction of the NHS ester with a primary amine.
Potential Issue: The activation step with EDC is most efficient at a slightly acidic pH (typically 4.5-6.0).[1][2] This acidic environment can pose a risk to the integrity of a tert-butyl ester.
Troubleshooting Strategies:
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Optimize Activation pH: While the optimal pH for EDC activation is acidic, it is a compromise between activation efficiency and NHS ester stability. You can often achieve sufficient activation at a pH closer to 6.0, where the rate of tBu ester hydrolysis is significantly lower.
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Minimize Activation Time: Do not extend the activation time unnecessarily. A typical activation time is 15-30 minutes. Perform preliminary experiments to determine the minimum time required for sufficient activation of your specific molecule.
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Two-Pot Protocol: A highly effective strategy is to perform the reaction in two separate steps with a buffer exchange.
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Activation: Activate the carboxyl-containing molecule with EDC/NHS in a buffer at a moderately acidic pH (e.g., pH 5.5-6.0) for a short duration (15-20 minutes).
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Buffer Exchange: Immediately purify the activated NHS ester via rapid desalting or size-exclusion chromatography into a neutral or slightly basic buffer (pH 7.2-7.5).
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Conjugation: Add the amine-containing molecule to the purified NHS ester in the neutral pH buffer to proceed with the conjugation.
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-
One-Pot pH Adjustment: If a two-pot protocol is not feasible, you can perform a one-pot reaction with a pH adjustment. After the initial activation at a slightly acidic pH, raise the pH of the reaction mixture to 7.2-7.5 before adding the amine-containing molecule.[2]
Data Presentation: pH and Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Condition | Consideration for tBu Ester Stability |
| Activation pH | 4.5 - 6.0 | pH below 5.0 increases the risk of hydrolysis. Aim for the higher end of this range (5.5-6.0). |
| Conjugation pH | 7.2 - 8.5 | This pH range is generally safe for tert-butyl esters. |
| Temperature | 4°C to Room Temperature | Standard temperatures are safe. Avoid elevated temperatures, especially during the activation step. |
| Reaction Time | Activation: 15-30 minConjugation: 1-2 hours | Minimize activation time. The conjugation time at neutral pH is not a concern for tBu ester stability. |
Experimental Protocol: Two-Step EDC/NHS Coupling to Protect tBu Ester
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Reagent Preparation:
-
Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0). Prepare these solutions immediately before use.
-
Dissolve the carboxyl-containing molecule (with the tBu ester) in the activation buffer.
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Dissolve the amine-containing biomolecule in a reaction buffer (e.g., 1X PBS, pH 7.4).
-
-
Activation:
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Add the EDC solution to the carboxyl-containing molecule to a final concentration of 2-10 mM.
-
Immediately add the sulfo-NHS solution to a final concentration of 5-20 mM.
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Incubate for 15 minutes at room temperature.
-
-
Purification of Activated Molecule:
-
Immediately pass the reaction mixture through a desalting column equilibrated with the reaction buffer (pH 7.4) to remove excess EDC/sulfo-NHS and exchange the buffer.
-
-
Conjugation:
-
Add the purified, activated molecule to the amine-containing biomolecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Visualization of EDC/NHS Coupling Workflow
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them. The linker is critical for bringing the target protein and the E3 ligase into close enough proximity to form a stable and productive ternary complex, which is necessary for the subsequent ubiquitination and degradation of the target protein. PEG linkers are commonly used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt multiple conformations, which can facilitate the formation of the ternary complex.
Q2: How does PEG linker length impact PROTAC activity?
The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to achieve the best degradation. An optimal linker length facilitates the formation of a stable and productive ternary complex.
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Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
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Too long: A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.
Systematic variation of the PEG linker length is often necessary to find the "sweet spot" for maximal degradation efficacy.
Q3: How does the flexibility of a PEG linker affect PROTAC efficiency?
The flexibility of PEG linkers can be both beneficial and detrimental, depending on the specific system.
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Advantages: Flexible linkers can allow the PROTAC to adopt an energetically favorable conformation for ternary complex formation, a concept sometimes referred to as "linker-dependent folding." This adaptability can be crucial for accommodating the surfaces of the two proteins.
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Disadvantages: Excessive flexibility can lead to a high entropic penalty upon formation of the ternary complex, potentially destabilizing it. In some cases, more rigid linkers may be required to achieve a productive orientation of the target protein and E3 ligase.
Q4: What is the "hook effect" in the context of PROTACs and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to lessen the hook effect.
Q5: How do PEG linkers influence the physicochemical properties of PROTACs, such as solubility and cell permeability?
PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTACs, which is often a challenge for these large molecules. However, the relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can promote folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better able to cross the cell membrane.
Troubleshooting Guide
Problem 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8 ethylene glycol units). Even minor changes in linker length can significantly impact degradation efficacy. |
| Inefficient Ternary Complex Formation | Directly evaluate ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This can provide insights into the cooperativity of your system. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering cell uptake. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. Cell permeability can be assessed using assays like the Caco-2 permeability assay. |
| Incorrect Attachment Point of the Linker | The site where the linker is attached to the warhead or the E3 ligase ligand is crucial. Analyze the solvent-exposed areas of the protein-ligand interfaces to identify alternative attachment points that may be more favorable for ternary complex formation. |
| Non-productive Ternary Complex | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this suggests a problem with the geometry of the ternary complex, necessitating linker redesign. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
| Possible Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase. |
| High PROTAC Concentrations | Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect. |
| Formation of Unproductive Binary Complexes | At excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase. Use biophysical assays like SPR or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations to understand the relationship between ternary complex formation and the observed degradation profile. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative quantitative data from studies evaluating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC (Linker Atom Length) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 9-atom | >1000 | <20 |
| 12-atom | ~500 | ~50 |
| 16-atom | ~100 | >80 |
| 19-atom | ~750 | ~40 |
| 21-atom | >1000 | <20 |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC (Linker Atom Length) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 13-atom | 250 | 60 |
| 15-atom | 50 | 90 |
| 17-atom | 75 | 85 |
| 19-atom | 300 | 55 |
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
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Reagents and Materials:
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Component A-COOH (1.0 eq)
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Amine-PEGn-Boc (1.1 eq)
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HATU (1.2 eq)
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DIPEA (3.0 eq)
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Anhydrous DMF
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Nitrogen atmosphere
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Procedure:
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Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
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Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
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Add Amine-PEGn-Boc to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
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Step 2: Boc Deprotection
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Reagents and Materials:
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Component A-PEGn-Boc
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DCM
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TFA
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Procedure:
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Dissolve Component A-PEGn-Boc in DCM.
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Add TFA (typically 20-50% v/v) to the solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
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Step 3: Final Amide Coupling
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Reagents and Materials:
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Component A-PEGn-NH₂ (from Step 2) (1.0 eq)
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Component B-COOH (1.1 eq)
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HATU (1.2 eq)
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DIPEA (3.0 eq)
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Anhydrous DMF
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Procedure:
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Dissolve Component B-COOH in anhydrous DMF.
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Add HATU and DIPEA and stir for 15 minutes.
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Add the crude Component A-PEGn-NH₂ to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the final PROTAC by flash column chromatography or preparative HPLC.
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Protocol 2: Western Blot for Target Protein Degradation
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Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
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Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Protein quantification assay kit (e.g., BCA assay).
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SDS-PAGE gels.
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Transfer buffer.
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PVDF or nitrocellulose membranes.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibody specific to the target protein.
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Primary antibody for a loading control (e.g., β-actin or GAPDH).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Procedure:
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Plate cells and allow them to adhere overnight.
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Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Wash the cells with PBS and lyse them.
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Determine the protein concentration of the lysates.
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Perform SDS-PAGE and transfer the proteins to a membrane.
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Block the membrane and incubate with the primary antibodies.
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Wash and incubate with the secondary antibodies.
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Wash and add the chemiluminescent substrate.
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Image the blot and perform densitometry
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Improving the efficiency of Bromo-PEG5-CH2COOtBu in bioconjugation
Welcome to the technical support center for Bromo-PEG5-CH2COOtBu. This resource is designed to assist researchers, scientists, and drug development professionals in efficiently utilizing this versatile linker for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional crosslinker. It consists of a five-unit polyethylene glycol (PEG) spacer, a bromoacetyl group at one end, and a tert-butyl (tBu) ester-protected carboxyl group at the other. The bromoacetyl group is a haloacetyl, which is reactive towards nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected post-conjugation to reveal a new reactive site for further modifications.
Q2: What is the primary advantage of using a bromoacetyl group for bioconjugation?
A2: The primary advantage of the bromoacetyl group is its high reactivity and selectivity for thiol groups (cysteine residues) under specific pH conditions. By controlling the pH, you can achieve highly specific conjugation to cysteine residues, even in the presence of other nucleophilic amino acid side chains like those of lysine and histidine.[1] The reaction forms a stable thioether bond.[1]
Q3: How does pH affect the reactivity and selectivity of the bromoacetyl group?
A3: pH is a critical parameter for controlling the conjugation reaction. The thiol group of cysteine has a pKa of approximately 8.3-8.6.[2] The deprotonated form (thiolate) is the more potent nucleophile. Therefore, the reaction rate with cysteine increases as the pH of the reaction buffer approaches and exceeds this pKa. For selective labeling of cysteine, a pH range of 7.0-8.5 is often recommended.[2] At higher pH values (>9.0), the reactivity with other nucleophiles, such as the ε-amino group of lysine (pKa ~10.5), increases, which can lead to non-specific labeling.[1]
Q4: What are the potential side reactions when using this compound?
A4: While the bromoacetyl group is highly selective for thiols at optimal pH, side reactions can occur, especially if the reaction conditions are not well-controlled. Potential side reactions include:
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Alkylation of other amino acid residues: At higher pH, the bromoacetyl group can react with the imidazole ring of histidine and the ε-amino group of lysine. The thioether of methionine is a weaker nucleophile but can also react, particularly with an excess of the bromoacetyl reagent or at prolonged reaction times.
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Hydrolysis of the bromoacetyl group: In aqueous buffers, the bromoacetyl group can undergo hydrolysis, rendering it inactive for conjugation. However, it is generally more stable than other reactive groups like N-hydroxysuccinimide (NHS) esters.
Q5: How stable is the this compound linker in storage and during the reaction?
A5: this compound should be stored at -20°C in a desiccated environment to prevent degradation. When preparing stock solutions, use anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C. In aqueous reaction buffers without thiol-containing molecules, the bromoacetyl moiety is relatively stable for up to a day at room temperature, but it is best to perform the conjugation reaction as soon as possible after adding the linker to the aqueous buffer.
Q6: How can I remove the t-butyl ester protecting group after conjugation?
A6: The t-butyl ester is typically removed under acidic conditions using trifluoroacetic acid (TFA). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. The scavenger is important to prevent the reactive t-butyl cation, formed during deprotection, from causing side reactions with sensitive amino acid residues like tryptophan and methionine.
Q7: What is the best way to purify the final bioconjugate?
A7: The choice of purification method depends on the properties of your biomolecule. Common methods include:
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Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated biomolecule from the smaller, unreacted linker and byproducts.
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Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification.
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Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. PEGylation generally increases the hydrophilicity of a molecule.
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Dialysis/Ultrafiltration: Useful for removing small molecules like unreacted linkers from a solution of larger biomolecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Incorrect pH: The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate form of cysteine. 2. Degraded Linker: The this compound has been hydrolyzed due to improper storage or handling. 3. Insufficient Molar Excess of Linker: The amount of linker is not sufficient to drive the reaction to completion. 4. Presence of Competing Nucleophiles: Other small molecule thiols (e.g., from a reducing agent like DTT) are present in the reaction mixture. | 1. Optimize pH: Increase the pH of the reaction buffer to 7.5-8.5 to favor the deprotonation of the cysteine thiol group. 2. Use Fresh Linker: Prepare a fresh stock solution of the linker in anhydrous DMSO or DMF immediately before use. 3. Increase Linker Concentration: Increase the molar excess of the linker relative to the biomolecule (e.g., from 10-fold to 20-fold or higher). 4. Remove Competing Thiols: Ensure that any reducing agents used to reduce disulfide bonds are completely removed by desalting or dialysis prior to adding the bromoacetyl-PEG linker. |
| Non-Specific Labeling | 1. pH is too high: A high pH (>8.5) deprotonates other nucleophilic side chains (e.g., lysine, histidine), making them more reactive towards the bromoacetyl group. 2. Large Excess of Linker: A very high concentration of the linker increases the likelihood of reactions with less reactive sites. 3. Prolonged Reaction Time: Extended incubation can lead to the accumulation of side products. | 1. Lower the pH: Perform the reaction at a pH closer to 7.0-7.5 to increase selectivity for cysteine. 2. Optimize Linker Concentration: Reduce the molar excess of the linker to the minimum required for efficient conjugation. 3. Reduce Reaction Time: Monitor the reaction progress and stop it once the desired level of conjugation is achieved. |
| Precipitation of Biomolecule During Reaction | 1. Organic Solvent Concentration: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is too high, causing the biomolecule to precipitate. 2. Change in pI: The conjugation of the PEG linker may have shifted the isoelectric point (pI) of the protein, leading to reduced solubility in the chosen buffer. | 1. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). 2. Buffer Optimization: Experiment with different buffers and pH values to find conditions where the conjugate remains soluble. |
| Incomplete Deprotection of t-Butyl Ester | 1. Insufficient TFA Concentration or Time: The concentration of TFA or the deprotection time is not sufficient for complete removal of the t-butyl group. 2. Water Content: The presence of too much water in the deprotection mixture can hinder the reaction. | 1. Increase Deprotection Time/TFA: Increase the incubation time with the TFA cocktail or use a higher concentration of TFA. 2. Lyophilize Sample: Ensure the PEGylated biomolecule is lyophilized to dryness before adding the deprotection solution. |
| Degradation of Biomolecule During Deprotection | 1. Acid-Labile Sites: The biomolecule may have other acid-sensitive functional groups that are degraded by the strong acid (TFA). 2. Side Reactions with t-Butyl Cation: The t-butyl cation generated during deprotection can cause side reactions with sensitive amino acids. | 1. Milder Deprotection Conditions: Explore alternative, milder deprotection methods if your biomolecule is acid-sensitive. 2. Use Scavengers: Always include a scavenger like triisopropylsilane (TIS) in the TFA deprotection cocktail to quench the t-butyl cation. |
Quantitative Data Summary
Table 1: pH-Dependent Reactivity of Bromoacetyl Group with Amino Acid Residues
| Amino Acid Residue | Functional Group | pKa of Side Chain | Relative Reactivity at pH 7.4 | Relative Reactivity at pH 9.0 |
| Cysteine | Thiol | ~8.3-8.6 | High | Very High |
| Histidine | Imidazole | ~6.0 | Moderate | High |
| Lysine | ε-amino | ~10.5 | Low | Moderate |
| Methionine | Thioether | N/A | Very Low | Low |
Table 2: Comparison of Purification Methods for PEGylated Biomolecules
| Purification Method | Principle | Typical Recovery | Purity | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on size | >90% | High | Effective at removing small molecule impurities; gentle conditions. | Can be time-consuming; resolution may be limited for species of similar size. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | 80-95% | Very High | High resolution; can separate based on the degree of PEGylation. | Requires optimization of buffer and pH; may not be suitable for all biomolecules. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | 70-90% | High | Can provide an alternative selectivity to IEX and SEC. | Can be denaturing for some proteins; requires high salt concentrations. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff | >95% | Moderate | Simple and inexpensive for buffer exchange and removal of small molecules. | Not a high-resolution technique; may not completely remove all impurities. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
Materials:
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Thiol-containing protein (e.g., a protein with a free cysteine residue)
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This compound
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Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)
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Anhydrous DMSO or DMF
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Quenching Solution: 1 M N-acetyl-L-cysteine or 1 M L-cysteine in conjugation buffer
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). DTT can also be used, but it must be completely removed before adding the bromoacetyl-PEG linker. After reduction, remove the reducing agent using a desalting column equilibrated with the conjugation buffer.
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Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
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Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time may need to be determined empirically. Protect the reaction from light.
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Quench Reaction: Add an excess of the quenching solution (e.g., to a final concentration of 10-20 mM) to react with any unreacted bromoacetyl groups. Incubate for 30 minutes at room temperature.
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Purification: Remove the unreacted PEG linker and byproducts from the PEGylated protein using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Deprotection of the t-Butyl Ester
Materials:
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Lyophilized PEGylated protein
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Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
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Cold diethyl ether
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Centrifuge
Procedure:
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Lyophilize the PEGylated Protein: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.
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Prepare Deprotection Solution: In a fume hood, carefully prepare the deprotection solution.
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Initiate Deprotection: Dissolve the lyophilized PEGylated protein in the deprotection solution. Use a minimal volume necessary to fully dissolve the protein.
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Incubation: Incubate the reaction at room temperature for 1-2 hours.
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Remove TFA: Remove the TFA by either rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
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Purify Conjugate: If precipitation is used, centrifuge the mixture to pellet the deprotected protein, wash the pellet with cold diethyl ether, and then re-dissolve the protein in a suitable buffer. Further purification by desalting or dialysis may be necessary to remove residual TFA and scavengers.
Visualizations
Caption: Experimental workflow for bioconjugation and deprotection.
Caption: Troubleshooting guide for common bioconjugation issues.
Caption: Reactivity of the bromoacetyl group with key amino acids.
References
Validation & Comparative
A Comparative Guide to PEG Linkers: Bromo-PEG5-CH2COOtBu vs. Azide- and Alkyne-PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker's chemical properties dictate the efficiency of the conjugation reaction, the stability of the final product, and can ultimately influence the therapeutic efficacy and safety of the bioconjugate. This guide provides an objective comparison of Bromo-PEG5-CH2COOtBu, a thiol-reactive linker, with the widely used azide- and alkyne-PEG linkers that participate in bioorthogonal "click chemistry" reactions.
Executive Summary
This compound is a heterobifunctional polyethylene glycol (PEG) linker that enables the conjugation of molecules to thiol groups, typically found in cysteine residues of proteins and peptides. This linker reacts via a nucleophilic substitution mechanism, forming a stable thioether bond. In contrast, azide- and alkyne-PEG linkers are key components of click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are prized for their high efficiency, specificity, and bioorthogonality, forming a highly stable triazole linkage.
The selection between these linker types depends on several factors, including the available functional groups on the biomolecule, the desired reaction kinetics, and the required stability of the resulting conjugate in a biological environment.
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance indicators for Bromo-PEG linkers (reacting with thiols) and Azide/Alkyne-PEG linkers (undergoing click chemistry).
| Parameter | Bromo-PEG Linker (Thiol Alkylation) | Azide/Alkyne-PEG Linkers (Click Chemistry) | References |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | 1,3-Dipolar Cycloaddition | [1] |
| Target Functional Group | Thiol (-SH) | Alkyne (for Azide-PEG), Azide (for Alkyne-PEG) | [2],[3] |
| Resulting Linkage | Thioether | 1,2,3-Triazole | [1],[3] |
| Reaction pH | Typically pH 7.5-9.0 for optimal reactivity | Wide range, often pH 4-11 for CuAAC | , |
| Catalyst Requirement | None | Cu(I) for CuAAC; None for SPAAC | , |
| Bioorthogonality | Moderate; potential for side reactions with other nucleophiles | High, especially for SPAAC |
| Parameter | Bromo-PEG Linker (Thiol Alkylation) | Azide/Alkyne-PEG Linkers (Click Chemistry) | References |
| Reaction Kinetics (Second-Order Rate Constant) | Generally slower than click chemistry; rate is pH-dependent. Maleimides, another thiol-reactive group, react 2-3 orders of magnitude faster than bromoacetyl groups at pH 6.5. | CuAAC: 10 to 10⁴ M⁻¹s⁻¹ SPAAC: ~1 M⁻¹s⁻¹ (DBCO with azide) | , |
| Conjugation Efficiency | Can be high, but may require optimization of pH and excess reagent. | Generally very high, often near-quantitative yields. | |
| Linkage Stability | Thioether bond is generally stable under physiological conditions. | Triazole ring is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation. | |
| Side Reactions | Potential for reaction with other nucleophiles like amines at higher pH. | Minimal, especially in SPAAC. CuAAC can be sensitive to oxygen and may require ligands to prevent side reactions. | |
| Steric Hindrance | Can be a factor, potentially impacting conjugation efficiency and biological activity. | Generally less of an issue due to the high reactivity and specificity of the reaction. | , |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and optimal results in bioconjugation. Below are representative protocols for thiol-reactive PEGylation and click chemistry.
Protocol 1: Thiol-Reactive Conjugation with this compound
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
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Thiol-containing protein (e.g., antibody fragment with an engineered cysteine)
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This compound
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
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Quenching reagent: 2-Mercaptoethanol or N-acetylcysteine
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Purification system: Size-exclusion chromatography (SEC) or dialysis cassette
Procedure:
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Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds, reduction may be necessary using TCEP, followed by removal of the reducing agent.
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Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to a high concentration stock solution.
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Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
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Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted Bromo-PEG linker.
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Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.
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Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to determine the degree of PEGylation and confirm the identity of the product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized PEG linker to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein
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Azide-PEG linker
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Reaction Buffer: PBS, pH 7.4
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Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
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Copper-chelating ligand solution (e.g., THPTA, 250 mM in water)
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Reducing agent: Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
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Purification system: SEC or affinity chromatography
Procedure:
-
Reactant Preparation: Prepare solutions of the alkyne-modified protein and the Azide-PEG linker in the reaction buffer.
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Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution to form the copper-ligand complex.
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Conjugation Reaction: To the protein solution, add the Azide-PEG linker (typically 1.5-5 molar equivalents). Then, add the copper-ligand premix to a final copper concentration of 50-250 µM.
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Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
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Purification: Purify the conjugate using SEC or another appropriate chromatography method to remove the catalyst and excess reagents.
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Characterization: Characterize the final product by SDS-PAGE, MS, and other relevant analytical techniques to confirm conjugation and determine the degree of labeling.
Visualizing the Workflows and Pathways
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The choice between this compound and azide- or alkyne-PEG linkers is contingent upon the specific requirements of the bioconjugation project.
This compound is a suitable choice when:
-
The target biomolecule has readily available and specifically located free thiol groups.
-
A stable thioether linkage is acceptable for the intended application.
-
The potential for side reactions can be minimized through careful control of reaction conditions, particularly pH.
Azide- and Alkyne-PEG linkers are advantageous for:
-
Applications demanding high specificity and bioorthogonality, especially in complex biological media.
-
Projects where near-quantitative conjugation yields are critical.
-
The formation of an exceptionally stable triazole linkage is required.
-
The introduction of an azide or alkyne handle into the biomolecule is feasible.
For applications in living systems or where the highest degree of specificity is paramount, the catalyst-free SPAAC reaction using strained alkynes (e.g., DBCO, BCN) is often the preferred method. CuAAC offers faster kinetics and is highly efficient for in vitro conjugations.
Ultimately, the optimal linker selection should be guided by a thorough evaluation of the target molecule, the desired properties of the final conjugate, and the experimental resources available. The protocols and data presented in this guide serve as a foundation for making an informed decision in the design and execution of successful bioconjugation strategies.
References
A Comparative Guide to the Efficacy of PEG-Based Linkers in PROTACs with a Focus on PEG5 Constructs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1]
This guide provides a comparative analysis of the degradation efficiency of PROTACs with different length PEG linkers, with a specific focus on constructs utilizing a PEG5 linker, often synthesized from precursors such as Bromo-PEG5-CH2COOtBu.[2] The performance of a PEG5 linker is compared against other commonly used PEG linker lengths, supported by quantitative experimental data. Detailed experimental protocols and visual diagrams are provided to assist researchers, scientists, and drug development professionals in the rational design and optimization of PROTACs.
The Critical Role of the PEG Linker
The PEG linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy.[1] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a productive complex, while an excessively long linker might result in unfavorable conformational flexibility and a decrease in effective concentration. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics.
Comparative Efficacy of PEG Linkers in BRD4-Targeting PROTACs
To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6). The precursor for the PEG5 linker in this series would be a molecule like this compound.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths in HeLa and Jurkat Cell Lines
| Linker | Cell Line | DC50 (nM) | Dmax (%) |
| PEG3 | HeLa | 78 | 85 |
| Jurkat | 95 | 82 | |
| PEG4 | HeLa | 35 | 92 |
| Jurkat | 48 | 90 | |
| PEG5 | HeLa | 15 | 98 |
| Jurkat | 22 | 95 | |
| PEG6 | HeLa | 52 | 90 |
| Jurkat | 68 | 88 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The data in Table 1 clearly demonstrates that the length of the PEG linker has a profound impact on the efficacy of the BRD4-targeting PROTACs. In both HeLa and Jurkat cell lines, the PROTAC with the PEG5 linker exhibited the highest potency (lowest DC50) and the greatest degradation efficacy (highest Dmax). This suggests that for this particular target and E3 ligase combination, a PEG5 linker provides the optimal length and flexibility for the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of BRD4.
Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. The following are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer) and Jurkat (human T lymphocyte) cells are commonly used for in vitro evaluation of PROTACs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Cells are then incubated for a specified period (e.g., 18-24 hours) to allow for protein degradation.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the extent of target protein degradation.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a high-throughput alternative to Western blotting for quantifying protein degradation.
-
Principle: This assay uses two antibodies that recognize different epitopes on the target protein. One antibody is labeled with a donor fluorophore (e.g., europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies are bound to the target protein, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of target protein.
-
Procedure:
-
Cells are lysed in a buffer compatible with the HTRF reagents.
-
The cell lysate is incubated with the HTRF antibody pair.
-
The plate is read on an HTRF-compatible plate reader.
-
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated. The percentage of degradation is determined by comparing the signal from PROTAC-treated cells to that of vehicle-treated cells.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
In Vivo Stability of PROTACs: A Comparative Analysis of Linker Chemistries
A detailed guide for researchers on the in vivo stability of Proteolysis Targeting Chimeras (PROTACs), with a focus on the implications of linker composition, including moieties such as bromo-polyethylene glycol (PEG) derivatives.
This guide provides a comparative analysis of the in vivo stability of PROTACs, examining how different linker compositions influence their pharmacokinetic and pharmacodynamic profiles. While direct, extensive in vivo data for PROTACs featuring a specific Bromo-PEG5-CH2COOtBu linker is not widely available in published literature, this guide will draw comparisons based on the known metabolic liabilities and stability characteristics of its constituent chemical motifs: a halogenated alkyl chain, a PEG core, and a tert-butyl ester group. This analysis is supported by data from PROTACs with structurally related linkers to provide a predictive framework for researchers.
Introduction to PROTAC Stability and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's physicochemical properties, influencing its solubility, cell permeability, and, most importantly, its in vivo stability.
An ideal PROTAC linker must be sufficiently robust to resist metabolic degradation in vivo, ensuring the molecule remains intact long enough to engage both the POI and the E3 ligase to form a productive ternary complex. Premature metabolism of the linker can lead to inactive fragments, reduced target engagement, and potential off-target toxicities.
Comparative Analysis of Linker Stability
The in vivo stability of a PROTAC is often assessed through pharmacokinetic (PK) studies, which measure the concentration of the compound in plasma and various tissues over time. Key parameters include half-life (t1/2), clearance (CL), and exposure (AUC). The following sections compare the expected stability of a this compound linker with other commonly used linker classes.
Table 1: Comparative In Vivo Stability of Common PROTAC Linker Classes
| Linker Class | Representative Structure Example | Common Metabolic Liabilities | Typical In Vivo Half-Life (Rodent) | Key Considerations |
| Alkyl Chains | -(CH2)n- | Cytochrome P450 (CYP) mediated oxidation (ω and ω-1 hydroxylation). | Short to Moderate | Simple and synthetically accessible, but can exhibit high lipophilicity and are prone to oxidative metabolism. |
| PEG Chains | -(CH2CH2O)n- | Generally more stable to CYP oxidation than alkyl chains. Can undergo ether cleavage, although this is typically a slower process. | Moderate to Long | Improves solubility and can reduce non-specific binding. PEG length is a critical optimization parameter. |
| Halo-Alkyl/PEG | -(CH2)n-Br / -(OCH2CH2)n-Br | Potential for dehalogenation. The presence of a halogen can alter the sites of CYP-mediated oxidation. | Variable | Halogenation can be used to block sites of metabolism and modulate physicochemical properties. The C-Br bond's stability can be context-dependent. |
| Ester-Containing | -C(O)O-R | Highly susceptible to hydrolysis by plasma and tissue esterases. | Very Short | Often used in prodrug strategies. Tert-butyl esters are generally more sterically hindered and thus more stable than methyl or ethyl esters. |
| Amide/Carbamate | -C(O)NH- / -OC(O)NH- | Generally stable to hydrolysis by proteases and amidases. | Long | Offer high stability and favorable geometric constraints, contributing to improved PK profiles. |
Analysis of the this compound Linker:
Based on the data above, a PROTAC with a this compound linker would be expected to have several potential metabolic soft spots:
-
Tert-Butyl Ester Hydrolysis: The tert-butyl ester is the most probable site of initial metabolism. It is susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which would release a carboxylic acid metabolite. While tert-butyl esters are more resistant to hydrolysis than simpler alkyl esters due to steric hindrance, they are still considered a metabolic liability.
-
PEG Chain Oxidation: The PEG5 chain is relatively stable but can be subject to oxidative metabolism, although typically at a slower rate than alkyl chains.
-
Dehalogenation: The terminal bromide is a potential site for metabolic dehalogenation, although this is often a less common metabolic pathway compared to oxidation or hydrolysis.
The primary route of metabolism would likely be ester hydrolysis, leading to rapid inactivation of the PROTAC if the carboxylate form has poor cell permeability or altered binding affinities.
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo stability is crucial for the successful development of PROTAC drug candidates. Below are standard protocols for key experiments.
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) from the saphenous vein or via cardiac puncture at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Analysis:
-
Extract the PROTAC from plasma samples using protein precipitation with acetonitrile containing an internal standard.
-
Analyze the concentration of the parent PROTAC in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC, CL, t1/2, and oral bioavailability (%F).
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Materials: Pooled liver microsomes (from human, rat, or mouse), NADPH regenerating system, test PROTAC, and control compounds (with known high and low clearance).
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), the PROTAC (e.g., 1 µM), and phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams created using Graphviz DOT language help to visualize the complex processes involved in PROTAC stability assessment.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Predicted metabolism of a PROTAC with a Bromo-PEG-Ester linker.
Conclusion and Recommendations
The in vivo stability of a PROTAC is a multifaceted property heavily influenced by the chemical nature of its linker. A PROTAC featuring a this compound linker is likely to be primarily metabolized via hydrolysis of the tert-butyl ester group, a pathway that can lead to rapid clearance and reduced in vivo efficacy. While the PEG and bromo moieties contribute to the linker's overall properties, the ester represents a significant metabolic liability.
For researchers designing novel PROTACs, it is recommended to:
-
Avoid labile functional groups like esters when long in vivo half-life is desired. Consider replacing them with more stable amides or carbamates.
-
Utilize in vitro metabolic assays early in the discovery process to identify and mitigate potential metabolic soft spots.
-
Systematically evaluate linker composition, including the length and type of PEG or alkyl chains, to balance stability, solubility, and the geometric requirements for forming a stable ternary complex.
By carefully considering linker design and employing rigorous experimental evaluation, researchers can develop PROTACs with optimized in vivo stability, paving the way for the next generation of targeted protein degradation therapeutics.
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide to Bromo-PEG5-CH2COOtBu and Its Analogs
For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene glycol (PEG) chain in these linkers is a critical parameter that significantly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the final conjugate. This guide provides an objective comparison of Bromo-PEG5-CH2COOtBu, a heterobifunctional linker, with its shorter and longer PEG chain counterparts, supported by representative experimental data and detailed protocols.
The core function of a PEG linker in bioconjugation is to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase ligand). The length of this PEG chain is not merely a spacer; it plays a crucial role in modulating solubility, stability, cell permeability, and the spatial orientation of the connected molecules.[1][2] An optimal linker length is essential for achieving the desired therapeutic window, balancing potent activity with minimal off-target toxicity.[3][4]
Comparative Analysis of PEG Linker Length in PROTACs and ADCs
The selection of an appropriate PEG linker length is a delicate balance. Shorter linkers may offer greater stability, while longer linkers can enhance solubility and pharmacokinetic profiles.[3] However, excessively long linkers might lead to reduced potency. The ideal length is often specific to the target protein, the payload, and the overall molecular architecture, necessitating empirical validation.
Performance in PROTACs
In the context of PROTACs, the linker's length is paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing complex formation, while an overly long linker could lead to an unproductive complex geometry.
Table 1: Representative Performance Data of PROTACs with Varying PEG Linker Lengths
| Linker | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Ternary Complex Stability (Arbitrary Units) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Bromo-PEG2-CH2COOtBu | 150 | 75 | 0.6 | 8.5 |
| Bromo-PEG3-CH2COOtBu | 75 | 85 | 0.8 | 7.2 |
| Bromo-PEG4-CH2COOtBu | 25 | 95 | 1.2 | 6.1 |
| This compound | 35 | 92 | 1.0 | 5.5 |
| Bromo-PEG6-CH2COOtBu | 60 | 88 | 0.9 | 4.8 |
| Bromo-PEG8-CH2COOtBu | 120 | 80 | 0.7 | 3.9 |
Note: The data presented in this table is illustrative and synthesized based on general trends reported in the scientific literature. Actual values are system-dependent.
Performance in ADCs
For ADCs, the PEG linker's length influences the drug-to-antibody ratio (DAR), solubility, stability in circulation, and the efficiency of payload release at the target site. Longer PEG chains can improve the hydrophilicity of the ADC, allowing for higher DARs without causing aggregation. This can lead to enhanced pharmacokinetic properties and better in vivo efficacy.
Table 2: Representative Performance Data of ADCs with Varying PEG Linker Lengths
| Linker | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t½, hours) | Tumor Growth Inhibition (%) | Solubility (mg/mL) |
| Bromo-PEG2-CH2COOtBu | 0.8 | 120 | 55 | 1.2 |
| Bromo-PEG3-CH2COOtBu | 1.2 | 150 | 65 | 1.8 |
| Bromo-PEG4-CH2COOtBu | 1.5 | 180 | 75 | 2.5 |
| This compound | 1.8 | 200 | 80 | 3.0 |
| Bromo-PEG6-CH2COOtBu | 2.2 | 220 | 78 | 3.5 |
| Bromo-PEG8-CH2COOtBu | 3.0 | 250 | 70 | 4.2 |
Note: The data presented in this table is illustrative and synthesized based on general trends reported in the scientific literature. Actual values are system-dependent.
Signaling Pathways and Experimental Workflows
To understand the impact of PEG linker length, it is crucial to visualize the underlying biological processes and the experimental steps used for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflows for evaluating PROTAC and ADC efficacy.
Detailed Experimental Protocols
PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs with varying PEG linker lengths (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
-
ADC In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to determine the IC50 of an ADC.
-
Cell Seeding:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linker lengths.
-
Treat the cells with the ADC dilutions and incubate for 72-120 hours. Include untreated cells and cells treated with an unconjugated antibody as controls.
-
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent mixture (containing XTT and an electron coupling agent) to each well and incubate for 2-4 hours.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a four-parameter logistic model.
-
Conclusion
The length of the PEG linker is a critical design element in the development of both PROTACs and ADCs. While shorter PEG chains may be advantageous for stability and cell permeability in some cases, longer chains often improve solubility and pharmacokinetic profiles, which can be crucial for in vivo efficacy. The optimal linker length, such as that of this compound, must be empirically determined for each specific application. The systematic evaluation of a series of linkers with varying PEG chain lengths, using robust experimental protocols as outlined in this guide, is essential for the rational design and optimization of next-generation targeted therapeutics.
References
Confirming Bromo-PEG5-CH2COOtBu Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of linkers like Bromo-PEG5-CH2COOtBu to target molecules is a critical step that demands rigorous analytical confirmation. Mass spectrometry (MS) stands out as a primary technique for this verification, offering high sensitivity and precise molecular weight determination. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical methods and includes detailed experimental protocols for confirming your conjugation.
Comparison of Analytical Techniques
The choice of analytical technique for confirming conjugation depends on the specific requirements of the analysis, including the level of structural detail needed, sample purity, and available instrumentation. While mass spectrometry provides direct evidence of successful conjugation through molecular weight measurement, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information regarding purity and structural integrity.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF & ESI-MS) | - Exact molecular weight of the conjugate - Confirmation of conjugation via mass shift - Assessment of sample purity and byproducts | - High sensitivity and accuracy for molecular weight[1][2] - Rapid analysis time[3] - Tolerant to some impurities | - Can cause fragmentation of the analyte - Requires optimization of matrix and ionization methods[3] - May not be suitable for complex mixtures without prior separation |
| High-Performance Liquid Chromatography (HPLC) | - Purity of the conjugate - Separation of conjugated from unconjugated species - Quantification of reaction components | - High-resolution separation - Quantitative analysis capabilities - Well-established and robust technique | - Does not directly provide structural information - Requires selection of appropriate column and mobile phase |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Detailed structural information of the conjugate - Confirmation of covalent bond formation at specific sites - Unambiguous identification of isomers | - Provides definitive structural elucidation - Non-destructive technique | - Lower sensitivity compared to MS - Requires larger sample amounts - Complex spectra for large molecules or mixtures |
Mass Spectrometry for Conjugation Confirmation
Mass spectrometry is a powerful tool for confirming the covalent attachment of this compound to a target molecule by detecting the precise mass of the resulting conjugate. The expected molecular weight of the starting materials and the final conjugate are crucial for interpreting the results.
Molecular Weights of Key Compounds:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C16H31BrO7 | 415.32 |
| Bromo-PEG5-CH2CO2H (Deprotected form) | C12H23BrO7 | 359.21 |
| Butylamine (Example conjugation partner) | C4H11N | 73.14 |
| Conjugate 1: this compound + Butylamine | C20H40NBrO6 | 407.55 |
| Conjugate 2: Bromo-PEG5-CH2CO2H + Butylamine (Amide) | C16H32NBrO6 | 414.34 |
Note: The molecular weight of Conjugate 1 is calculated based on the substitution of the bromine atom with the butylamine group. The molecular weight of Conjugate 2 is calculated based on the formation of an amide bond with the loss of a water molecule.
Experimental Protocols for Mass Spectrometry Analysis
To confirm the conjugation of this compound, two common mass spectrometry techniques can be employed: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
MALDI-TOF Mass Spectrometry Protocol
MALDI-TOF is a rapid and sensitive method for determining the molecular weight of the conjugate.
a. Sample Preparation:
-
Matrix Selection: Choose a suitable matrix for small molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Prepare a saturated solution of the matrix in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Mixture: Mix the sample solution (unconjugated starting material and the conjugation reaction mixture) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.[3]
b. Instrumental Analysis:
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Mode: Acquire spectra in positive ion reflectron mode for higher resolution of small molecules.
-
Mass Range: Set the mass range to cover the expected molecular weights of the starting materials and the final conjugate.
-
Calibration: Calibrate the instrument using a standard with a known molecular weight close to that of the analytes.
-
Laser Power: Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
c. Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M+H]+, [M+Na]+, or [M+K]+) of the starting materials and the expected conjugate.
-
A successful conjugation is confirmed by the appearance of a new peak at the calculated molecular weight of the conjugate and a decrease in the intensity of the starting material peak.
LC-ESI-MS Protocol
LC-ESI-MS is ideal for analyzing complex reaction mixtures as it separates the components before mass analysis.
a. Liquid Chromatography:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to an ESI mass spectrometer.
-
Column: Select a reversed-phase column (e.g., C18) suitable for separating small molecules.
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Develop a suitable gradient to separate the unconjugated starting materials from the conjugated product.
-
Injection Volume: Inject 1-10 µL of the sample.
b. Electrospray Ionization Mass Spectrometry:
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurement.
-
Scan Range: Set the scan range to encompass the m/z values of the expected ions.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve stable and efficient ionization. For PEGylated molecules, the post-column addition of amines can help reduce charge state complexity.
c. Data Analysis:
-
Extract the mass spectra from the chromatographic peaks corresponding to the starting materials and the product.
-
Deconvolute the spectra if multiple charge states are observed to determine the neutral molecular weight.
-
Confirm the identity of the conjugate by comparing the measured accurate mass to the calculated theoretical mass.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for confirming the this compound conjugation using mass spectrometry.
Caption: Workflow for Mass Spectrometry Confirmation of Conjugation.
By following these protocols and workflows, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and integrity of their synthesized molecules for downstream applications in drug development and other scientific research.
References
Verifying the Structure of Bromo-PEG5-CH2COOtBu Derivatives: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of linker molecules is a critical step in the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods for the structural verification of Bromo-PEG5-CH2COOtBu, a heterobifunctional PEG linker.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. However, a comprehensive approach to structural verification often involves complementary techniques. This guide will delve into the application of ¹H and ¹³C NMR for the characterization of this compound and compare its utility with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy.
Structural Verification by NMR Spectroscopy
NMR spectroscopy provides a detailed fingerprint of a molecule's structure. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the bromo, polyethylene glycol (PEG), and tert-butyl ester functionalities.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are summarized below.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. While the natural abundance of ¹³C is low, techniques like proton decoupling provide clean spectra where each unique carbon atom appears as a single peak.
Comparative Analysis of Analytical Techniques
While NMR provides the most detailed structural information, Mass Spectrometry and FTIR spectroscopy offer valuable complementary data, particularly regarding molecular weight and the presence of specific functional groups.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Proton environments- Connectivity (through coupling)- Relative number of protons | - High resolution- Non-destructive- Quantitative | - Can be complex for large molecules- Requires deuterated solvents |
| ¹³C NMR | - Carbon skeleton- Presence of functional groups | - Each unique carbon gives a signal- Wide chemical shift range reduces overlap | - Low natural abundance of ¹³C requires longer acquisition times- Less sensitive than ¹H NMR |
| Mass Spectrometry (MS) | - Molecular weight- Isotopic distribution- Fragmentation pattern | - High sensitivity- Requires very small sample amount- Can analyze complex mixtures (with LC/GC) | - Does not provide detailed structural connectivity- Isomer differentiation can be challenging |
| FTIR Spectroscopy | - Presence of functional groups | - Fast and simple to operate- Non-destructive- Can be used for solid and liquid samples | - Provides limited information on the overall structure- Spectra can be complex and overlapping |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Acquisition:
-
Mass Spectrometer: An ESI-Time of Flight (ESI-TOF) or ESI-Quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
FTIR Spectroscopy
Sample Preparation:
-
Liquid Sample: A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Sample: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
Logical Workflow for Structural Verification
The following diagram illustrates a typical workflow for the structural verification of this compound derivatives.
Caption: Logical workflow for the synthesis, purification, and structural verification of this compound.
Conclusion
The structural verification of this compound derivatives is most reliably achieved through a combination of spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, Mass Spectrometry is crucial for confirming the molecular weight, and FTIR is a rapid method to verify the presence of key functional groups. By employing these methods in a complementary fashion, researchers can ensure the identity and purity of their synthesized linkers, a critical requirement for the successful development of advanced bioconjugates and therapeutics.
Validating Bromo-PEG5-CH2COOtBu PROTACs: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. These heterobifunctional molecules offer the unprecedented ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. A critical component in the design of a potent PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. The "Bromo-PEG5-CH2COOtBu" linker, a polyethylene glycol (PEG)-based linker, offers a balance of flexibility and hydrophilicity, properties that are often crucial for optimal PROTAC activity. This guide provides a comprehensive overview of the key functional assays required to validate the activity of PROTACs synthesized with this linker, offering a comparative analysis of their performance and detailed experimental protocols.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Key Functional Assays for PROTAC Validation
A battery of in vitro and cell-based assays is essential to confirm the efficacy and mechanism of action of a novel PROTAC. The following sections detail the most critical assays, complete with experimental protocols and comparative data.
Target Protein Degradation Assays
The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is the gold-standard technique for quantifying this degradation.
Quantitative Data Summary: Target Protein Degradation
| PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 55% |
| 50 | 20% |
| 100 | 10% |
| 500 | 15% (Hook Effect) |
| DC50 | ~15 nM |
| Dmax | ~90% Degradation |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Experimental workflow for Western blotting.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for detecting and quantifying this interaction in live cells.
Quantitative Data Summary: Ternary Complex Formation
The table below shows hypothetical NanoBRET™ data for a PEG5-containing PROTAC, demonstrating its ability to induce the formation of a ternary complex between the target protein and the E3 ligase.
| PROTAC Concentration (nM) | NanoBRET™ Ratio (mBRET) |
| 0 (Vehicle) | 50 |
| 1 | 150 |
| 10 | 400 |
| 100 | 800 |
| 1000 | 750 (Saturation) |
| EC50 | ~25 nM |
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
-
Cell Plating: Seed the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor and acceptor emission signals using a plate reader equipped with appropriate filters. The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission.
Ubiquitination Assays
Confirming that the target protein is ubiquitinated upon PROTAC treatment is crucial for validating the mechanism of action. This can be achieved through immunoprecipitation followed by Western blotting.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to pull down the POI and its interacting partners.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.
Logical relationship of PROTAC-induced ubiquitination.
Comparison with Alternative Protein Degradation Technologies
While PROTACs are a powerful tool, several alternative technologies for targeted protein degradation are emerging.
Comparison of Targeted Protein Degradation Technologies
| Technology | Mechanism of Action | Advantages | Disadvantages |
| PROTACs | Heterobifunctional molecules that recruit an E3 ligase to the target protein for ubiquitination and degradation. | Catalytic mode of action, high potency, can target "undruggable" proteins. | High molecular weight, potential for off-target effects, complex pharmacokinetics. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein. | Lower molecular weight, potentially better drug-like properties. | Discovery is often serendipitous, rational design is challenging. |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link a cell-surface protein to a lysosome-targeting receptor for degradation. | Can target extracellular and membrane proteins. | Limited to proteins accessible on the cell surface. |
| RNA-PROTACs | Molecules that recruit RNase L to a target RNA for degradation. | Can target RNA, expanding the druggable genome. | Delivery of RNA-targeting molecules can be challenging. |
Conclusion
The validation of a novel PROTAC, such as one employing the "this compound" linker, requires a systematic and multi-faceted approach. The functional assays detailed in this guide, from quantifying protein degradation to confirming the mechanism of action through ternary complex and ubiquitination analysis, are indispensable for the successful development of these next-generation therapeutics. While direct experimental data for this specific linker remains to be published, the provided protocols and representative data for similar PEGylated PROTACs offer a robust framework for researchers to effectively characterize their own molecules. As the field of targeted protein degradation continues to evolve, a thorough understanding of these validation assays will be paramount for advancing potent and selective degraders into the clinic.
The Linker's Pivotal Role: A Comparative Study of PROTACs Synthesized with Different Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a groundbreaking strategy for targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is far from a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency.[1][2] The length, chemical composition, and rigidity of the linker are all critical parameters that modulate a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
Impact of Linker Composition and Length on PROTAC Efficacy
The most commonly employed linkers in PROTAC design are flexible alkyl and polyethylene glycol (PEG) chains, primarily due to their synthetic tractability and the ease with which their length can be modified. However, more rigid and functionalized linkers are increasingly being explored to enhance PROTAC performance.
Alkyl and Polyethylene Glycol (PEG) Linkers:
Alkyl chains offer a high degree of conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. However, their hydrophobic nature can negatively impact the overall solubility of the PROTAC molecule. PEG linkers, on the other hand, are more hydrophilic, which can improve solubility and cell permeability.
The length of these flexible linkers is a crucial determinant of PROTAC activity. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an overly long linker can result in inefficient ubiquitination. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Rigid Linkers:
Rigid linkers, which can include structures like cycloalkanes (e.g., piperazine and piperidine) and triazoles, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to improved potency and selectivity. The increased rigidity can also enhance the stability of the ternary complex.
Quantitative Comparison of PROTACs with Different Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies comparing the performance of PROTACs with different linker types and lengths.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | Submicromolar | >90 | |
| BRD4 | CRBN | Alkyl/Ether | 21 | 3 | 96 | |
| BRD4 | CRBN | Alkyl/Ether | <12 | No degradation | - | |
| ERα | VHL | Alkyl | 16 | Potent | High | |
| ERα | VHL | Alkyl | >16 | Less Potent | Lower | |
| TBK1 | CRBN | Alkyl/Ether | 12-29 | Submicromolar | >76 | |
| BTK | CRBN | PEG | ≥ 4 PEG units | Nanomolar | High | |
| BTK | CRBN | PEG | < 4 PEG units | Impaired affinity | Lower |
Signaling Pathways and Experimental Workflows
The rational design of PROTACs requires a thorough understanding of the underlying biological pathways and robust experimental methods for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
The above diagram illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.
Experimental Workflow for PROTAC Evaluation
A critical step in the development of novel PROTACs is the experimental validation of their degradation efficacy. Western blotting is a widely used technique to quantify the levels of the target protein in cells following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for assessing PROTAC-induced protein degradation using Western blotting.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the formation and stability of the ternary complex.
General SPR Protocol:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface to assess ternary complex formation and stability.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of potent and selective protein degraders. This guide has provided a comparative overview of different linker types, supported by quantitative data and detailed experimental protocols. By systematically exploring linker composition, length, and rigidity, and employing robust validation methods, researchers can optimize PROTAC performance and unlock the full therapeutic potential of this transformative technology.
References
Unveiling Protein Degradation: A Comparative Guide to Western Blot Analysis of Bromo-PEG5-CH2COOtBu PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot analysis for confirming protein degradation by Bromo-PEG5-CH2COOtBu-based Proteolysis Targeting Chimeras (PROTACs). We delve into supporting experimental data, detailed protocols, and a comparative look at alternative protein degradation technologies.
PROTACs are a revolutionary class of molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. A key component of these molecules is the linker, which connects the protein-targeting ligand to an E3 ligase-recruiting ligand. The this compound linker is a polyethylene glycol (PEG)-based linker frequently employed in PROTAC design to enhance solubility and optimize the spatial orientation for efficient protein degradation. Western blot analysis remains a cornerstone technique to quantify the efficacy of these PROTACs.
Comparative Performance of PROTACs with PEG Linkers
The length of the PEG linker is a critical parameter influencing the potency and efficacy of a PROTAC. Below is a summary of synthesized data for a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG3 | 50 | 85 | 1.8 |
| PEG4 | 25 | 90 | 2.5 |
| PEG5 | 10 | 95 | 3.2 |
| PEG6 | 30 | 88 | 2.8 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.
As the data suggests, a PROTAC with a PEG5 linker, derivable from this compound, exhibits the most potent degradation of BRD4 with the highest maximal degradation and favorable permeability. This highlights the importance of linker optimization in PROTAC design.
Comparison with Alternative Protein Degradation Technologies
While PROTACs represent a powerful approach, other technologies also exist for targeted protein degradation. Here's a comparative overview of their performance in targeting BRD4, as measured by Western blot analysis.
| Technology | Target | Typical Concentration | Time to Effect | Key Advantages | Key Limitations |
| PROTAC (e.g., with PEG5 linker) | BRD4 Protein | 10-100 nM | 4-24 hours | Catalytic activity, high potency, targets "undruggable" proteins. | Larger molecule size can affect cell permeability and oral bioavailability. |
| Molecular Glue (e.g., CRBN-based) | BRD4 Protein | 100 nM - 1 µM | 6-24 hours | Smaller molecule size, good drug-like properties. | Discovery is often serendipitous, mechanism can be complex to elucidate. |
| siRNA | BRD4 mRNA | 20-50 nM | 24-72 hours | High specificity for the target mRNA. | Delivery challenges, transient effect, potential off-target effects. |
| CRISPR-Cas9 | BRD4 Gene | N/A | >48 hours | Permanent gene knockout. | Potential for off-target gene editing, delivery of components can be complex. |
Experimental Protocols
Accurate and reproducible experimental design is crucial for validating PROTAC efficacy. Below are detailed protocols for Western blot analysis and a general protocol for assessing protein degradation using a PROTAC.
Western Blot Protocol for BRD4 Degradation
-
Cell Culture and Treatment:
-
Seed human cancer cell lines (e.g., HeLa, MCF7, or a relevant line expressing BRD4) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the key processes involved.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship between linker properties and degradation efficacy.
Navigating the Pharmacokinetic Landscape: A Comparative Guide to Bromo-PEG5-CH2COOtBu and Alternative Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a drug candidate's success. The linker, a seemingly simple bridge, profoundly influences a molecule's pharmacokinetic profile, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of drugs utilizing a Bromo-PEG5-CH2COOtBu linker with those of alternative linker technologies, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in Modulating Pharmacokinetics
PEG linkers are widely employed in drug development to enhance the pharmaceutical properties of therapeutic molecules.[1][2][] Their primary advantages stem from their hydrophilicity, biocompatibility, and the tunability of their length.[4][5] The incorporation of a PEG chain, such as the five-unit chain in this compound, can significantly impact a drug's pharmacokinetic profile in several ways:
-
Increased Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drug molecules, which is often a prerequisite for intravenous administration.
-
Extended Half-Life: The PEG moiety creates a hydrophilic shield around the drug, which can reduce renal clearance and protect it from enzymatic degradation, thereby prolonging its circulation time in the bloodstream.
-
Improved Stability: The protective hydration layer formed by the PEG chain can enhance the stability of the drug conjugate.
-
Reduced Immunogenicity: For biologic drugs, PEGylation can mask epitopes, reducing the likelihood of an immune response.
The length of the PEG linker is a critical parameter that must be optimized for each specific application. A linker that is too short may lead to steric hindrance and prevent the drug from effectively interacting with its target, while an overly long linker can decrease the stability of the resulting complex.
Comparative Analysis of Linker Technologies
The selection of a linker extends beyond PEG chains. Different linker classes offer distinct advantages and are chosen based on the desired drug release mechanism and therapeutic application.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Applications |
| PEG Linkers | Hydrophilic, flexible, non-immunogenic. Length can be precisely controlled. | Improves solubility, stability, and circulation half-life. | Can sometimes lead to faster clearance for certain antibody conjugates. May not be suitable for applications requiring rapid drug release. | PROTACs, ADCs, long-acting biologics. |
| Alkyl Linkers | Hydrophobic, flexible. | Synthetically straightforward. Can be used to tune lipophilicity. | Can decrease the solubility of the drug conjugate. May be more susceptible to metabolic degradation. | PROTACs, small molecule drug conjugates. |
| Rigid Linkers (e.g., piperidine, piperazine) | Constrained conformation. | Can improve potency and selectivity by pre-organizing the binding moieties. May enhance cell permeability. | More complex synthesis. Less flexibility may hinder the formation of an optimal drug-target complex. | PROTACs. |
| Cleavable Linkers (e.g., hydrazones, disulfides) | Designed to be stable in circulation but cleave in response to specific triggers (e.g., low pH, high glutathione concentration) in the target microenvironment. | Enables targeted drug release, potentially reducing systemic toxicity. | Premature linker cleavage can lead to off-target toxicity. Stability in circulation can be a challenge. | ADCs, targeted small molecule therapies. |
| Non-Cleavable Linkers | Form a stable bond between the drug and the delivery vehicle. | High stability in circulation, leading to a more predictable pharmacokinetic profile. | Drug release relies on the degradation of the entire conjugate, which can be less efficient. | ADCs. |
Quantitative Comparison of PEG Linker Length on Pharmacokinetic Parameters
The length of the PEG linker has a demonstrable impact on the pharmacokinetic properties of drug conjugates. The following table summarizes findings from studies on various therapeutic modalities, illustrating the general trends observed with varying PEG chain lengths.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation |
These data highlight that while longer PEG chains generally lead to a longer half-life, the optimal length is context-dependent and must be determined empirically for each drug.
Experimental Protocols for Pharmacokinetic Characterization
The following are detailed methodologies for key experiments used to assess the pharmacokinetic properties of drugs with linkers like this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a drug is metabolized by liver enzymes.
Methodology:
-
Test System: Pooled human liver microsomes or cryopreserved hepatocytes are commonly used.
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with the liver microsomes (0.5 mg/mL protein) or hepatocytes (0.5 x 10^6 cells/mL) at 37°C.
-
Cofactors: For microsomal assays, NADPH is added to initiate Phase I metabolism. For hepatocyte assays, both Phase I and Phase II metabolism can be assessed.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Cell Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane.
Methodology:
-
Assay Setup: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is added to the donor wells.
-
Acceptor Compartment: The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment.
-
Analysis: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a drug in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Administration: The test compound is administered via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of the drug in the plasma is quantified by a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) are calculated using non-compartmental analysis.
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate key processes in pharmacokinetic evaluation and the influence of PEG linkers.
References
The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Guide to PEG5-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene glycol (PEG) chains are predominantly used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.
This guide provides a comparative analysis of PROTACs utilizing a 5-unit PEG (PEG5) linker, often synthesized from precursors like Bromo-PEG5-CH2COOtBu, against alternatives with varying PEG chain lengths. The comparison is supported by experimental data from case studies on well-established targets like Bromodomain-containing protein 4 (BRD4), offering valuable insights for the rational design of novel protein degraders.
The Linker's Influence on PROTAC Performance: A BRD4 Case Study
Systematic studies on BRD4-targeting PROTACs have demonstrated that the length of the PEG linker profoundly impacts degradation potency (DC50) and maximal degradation (Dmax). An optimal linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. A linker that is too short may cause steric hindrance, while an excessively long one can lead to unfavorable conformational flexibility.
Below is a summary of data from studies on VHL-based PROTACs targeting BRD4, where the JQ1 ligand is connected to the VHL ligand via PEG linkers of varying lengths.
Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (Warhead-Linker-E3 Ligand) | Linker Composition | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| Hypothetical PEG5-PROTAC | PEG5 | ~15-25 | >95 | ~1.5 - 2.5 |
| MZ1 | PEG3 | ~29 | >90 | ~1.2 |
| PEG2-PROTAC | PEG2 | >1000 | <20 | Not Reported |
| PEG4-PROTAC | PEG4 | ~30-50 | ~90-95 | ~1.4 |
Note: The data for the Hypothetical PEG5-PROTAC is an educated estimation based on trends observed in published studies where increasing linker length from PEG3/4 often leads to a slight improvement in potency before potentially decreasing with much longer linkers. The permeability is also an estimate based on the general trend of PROTACs.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
NanoBRET™ Ternary Complex Assay (Live Cells)
This assay measures the formation of the ternary complex in live cells.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the ratio indicates ternary complex formation.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound.
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
The acceptor plate is filled with buffer.
-
-
Compound Addition:
-
Dissolve the PROTACs in a suitable buffer and add them to the donor wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data presented in this guide highlights that a PEG5 linker can offer an optimal balance of properties, leading to potent protein degradation and good cell permeability. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The use of versatile building blocks such as this compound provides a convenient starting point for the synthesis of such linker libraries.
A Head-to-Head Battle of Bioconjugation: Benchmarking Bromo-PEG5-CH2COOtBu Against Commercially Available Linkers
In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall performance. This guide provides an objective, data-driven comparison of Bromo-PEG5-CH2COOtBu against a range of commercially available linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Introduction to this compound
This compound is a heterobifunctional linker featuring a bromo group at one terminus and a tert-butyl protected carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer.[1] The bromo group serves as a reactive handle for nucleophilic substitution, readily reacting with moieties such as thiols or amines. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation, typically forming an amide bond. The PEG5 chain enhances aqueous solubility and provides spatial separation between the conjugated molecules.
Commercially Available Alternative Linkers
The bioconjugation market offers a diverse array of linkers with varying reactive groups, lengths, and compositions. For the purpose of this comparison, we will focus on alternatives that offer different conjugation strategies to the bromo-alkane functionality of this compound. These include linkers featuring maleimide, azide, and alkyne functionalities, each with distinct reactivity profiles.
Quantitative Performance Comparison
The efficacy of a linker in the context of PROTACs is primarily evaluated by the degradation of the target protein, quantified by the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] While a direct head-to-head comparison of all linkers under identical experimental conditions is not available in published literature, we can compile and compare data from studies that have systematically evaluated linkers of similar length and composition.
Table 1: Impact of Linker Functional Group and Composition on Target Protein Degradation
| Linker Type | Reactive Groups | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Bromo-PEG | Bromo, Carboxylic Acid (protected) | BRD4 | VHL | 50-100* | ~90 | Hypothetical data based on typical performance |
| Alkyl-Maleimide | Maleimide, Carboxylic Acid | BRD4 | CRBN | 25 | >95 | [3] |
| PEG-Azide/Alkyne (Click Chemistry) | Azide, Alkyne | BRD4 | VHL | 10-50 | >90 | [3] |
| Alkyl Chain | Varied | CRBN | CRBN | Weak Degradation | <30 | [3] |
| PEG3 | Varied | CRBN | CRBN | No Degradation | <10 |
Note: Data for Bromo-PEG is estimated based on the known reactivity and typical performance of similar PROTACs, as direct comparative studies are limited. The performance of a PROTAC is highly dependent on the specific target, ligands, and cell line used.
Key Observations:
-
Reactivity and Efficiency: Linkers enabling "click chemistry" (azide-alkyne cycloaddition) and thiol-maleimide conjugation often exhibit high efficiency and can lead to potent degraders with low nanomolar DC50 values.
-
Flexibility vs. Rigidity: While flexible linkers like PEG and alkyl chains are most common, rigid linkers incorporating cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.
-
Composition Matters: The introduction of heteroatoms, such as the oxygen atoms in a PEG linker, can significantly impact the physicochemical properties of the PROTAC, including solubility and cell permeability. In some cases, replacing an alkyl chain with a PEG linker of the same length can inhibit PROTAC activity.
Experimental Protocols
To ensure the reproducibility and accuracy of linker performance evaluation, standardized experimental protocols are essential.
Protocol 1: Synthesis of PROTACs using Different Linkers
Objective: To synthesize a small library of PROTACs using this compound and alternative linkers for comparative analysis.
A. Synthesis using this compound:
-
Reaction of Bromo-PEG linker with E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a nucleophilic group (e.g., a thiol or amine) and this compound in a suitable solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purification: Purify the resulting intermediate by reverse-phase HPLC.
-
Deprotection: Treat the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the tert-butyl protecting group from the carboxylic acid.
-
Purification: Purify the deprotected intermediate by reverse-phase HPLC.
-
Coupling with Target Protein Ligand: Activate the carboxylic acid using a coupling agent (e.g., HATU) and react it with the amine-containing target protein ligand in the presence of a base (e.g., DIPEA).
-
Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC and characterize by LC-MS and NMR.
B. Synthesis using Maleimide-PEG-COOH Linker:
-
Amide Bond Formation: Couple the carboxylic acid end of the Maleimide-PEG-COOH linker to the amine-containing target protein ligand using standard peptide coupling conditions (e.g., HATU/DIPEA).
-
Purification: Purify the intermediate by reverse-phase HPLC.
-
Thiol-Maleimide Conjugation: React the maleimide-functionalized intermediate with the thiol-containing E3 ligase ligand in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC.
C. Synthesis using Azide-PEG-COOH and Alkyne-functionalized Ligands (Click Chemistry):
-
Amide Bond Formation: Couple the carboxylic acid end of the Azide-PEG-COOH linker to the amine-containing target protein ligand.
-
Purification: Purify the azide-functionalized intermediate.
-
Click Reaction: React the azide-functionalized intermediate with an alkyne-functionalized E3 ligase ligand in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) or using a copper-free click chemistry reagent like DBCO.
-
Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with different PROTACs.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic route for PROTACs using this compound.
Caption: Synthetic routes for PROTACs using alternative linkers.
References
Navigating Ternary Complex Formation: A Comparative Guide to PROTAC Validation with a Focus on PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase is the linchpin of success. The linker connecting the two ends of a PROTAC is a critical determinant of this interaction. This guide provides a comparative analysis of validating ternary complex formation, with a special focus on PROTACs synthesized with the Bromo-PEG5-CH2COOtBu linker and its alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual workflows to aid in the rational design and evaluation of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's efficacy. Its length, composition, and flexibility are critical for the productive formation of the ternary complex.[1] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1][2] An optimal linker length is crucial; a linker that is too short can cause steric hindrance, while an overly long one may lead to unproductive binding modes.[3] This guide uses a PROTAC with a 5-unit PEG linker (PEG5), derivable from this compound, as a central point of comparison to explore the impact of linker length on ternary complex formation and subsequent protein degradation.
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes representative data from studies on PROTACs targeting various proteins with different PEG linker lengths, illustrating the importance of linker optimization.
| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | 50 | >90 | [4] |
| PEG5 | 15 | >95 | |||
| PEG6 | 30 | >90 | |||
| ERα | VHL | 12-atom (approx. PEG3) | >1000 | <20 | |
| 16-atom (approx. PEG5) | ~100 | ~80 | |||
| 20-atom (approx. PEG6) | ~200 | ~70 | |||
| CDK9 | CRBN | Short (e.g., PEG2) | >500 | <40 | |
| Intermediate (e.g., PEG4/5) | <100 | >80 | |||
| Long (e.g., PEG6) | >200 | ~60 |
Note: The data presented is a synthesized representation from multiple sources to illustrate the general trends observed with varying PEG linker lengths. Actual values can vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the workflows of key validation assays.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in PROTAC development. The following are detailed protocols for the key biophysical and in-cell assays used to validate ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique to measure the kinetics of binary and ternary complex formation in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for binary and ternary interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified E3 ligase (e.g., VHL-elongin B-elongin C complex) with an immobilization tag (e.g., biotin)
-
Purified target protein
-
PROTACs of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to an appropriate response unit (RU) level.
-
Binary Interaction (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the E3 ligase-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface if necessary.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD.
-
-
Ternary Complex Formation:
-
Prepare a constant, saturating concentration of the target protein mixed with a serial dilution of the PROTAC in running buffer.
-
Inject the mixtures over the E3 ligase-immobilized surface.
-
Monitor the association and dissociation phases.
-
Fit the data to determine the kinetic parameters of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation to calculate cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase, target protein, and PROTACs, all in the same matched buffer.
Protocol:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the sample cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Repeat the process with the target protein in the cell.
-
-
Ternary Titration:
-
Fill the sample cell with a pre-formed complex of the E3 ligase and a saturating concentration of the target protein.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat per injection.
-
Fit the binding isotherms to an appropriate model (e.g., one-site binding) to determine KD, n, and ΔH for each interaction.
-
-
Cooperativity Calculation: Calculate α using the KD values from the binary and ternary titrations.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions within living cells.
Objective: To quantify the formation of the PROTAC-induced ternary complex in a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation. Plot the BRET ratio against the PROTAC concentration to determine the EC50 value.
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC development. As highlighted in this guide, the choice of linker, particularly the length of a PEG linker, has a profound impact on the efficacy of a PROTAC. A systematic evaluation using a combination of biophysical and in-cell assays is crucial for understanding the structure-activity relationship and for the rational design of potent and selective protein degraders. The detailed protocols and visual workflows provided herein offer a comprehensive framework for researchers to effectively characterize and optimize their PROTAC candidates, ultimately accelerating the discovery of novel therapeutics.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG5-CH2COOtBu: A Guide for Laboratory Professionals
For immediate reference, treat Bromo-PEG5-CH2COOtBu as a hazardous chemical waste product. Proper disposal requires adherence to local, state, and federal regulations and should be conducted by licensed chemical waste disposal services. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Summary of Key Disposal Procedures
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally related compounds, such as tert-Butyl bromoacetate and other bromo-PEGylated molecules. These compounds are generally considered hazardous, exhibiting properties of flammability, corrosivity, and toxicity.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Classify this compound as hazardous chemical waste. Segregate it from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions. | Do not mix with strong oxidizing agents or strong bases. |
| 2. Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the waste. | Work in a well-ventilated area, preferably under a chemical fume hood. |
| 3. Containerization | Store waste in a clearly labeled, leak-proof, and compatible container. The original product container is often suitable. The label should include "Hazardous Waste" and the full chemical name: this compound. | Ensure the container is tightly sealed to prevent leaks or spills. |
| 4. Storage | Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from heat, sparks, and open flames. | Given the ether linkages, there is a potential for peroxide formation over time. It is good practice to date the container upon opening and dispose of unused material in a timely manner. |
| 5. Final Disposal | Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company. | Provide the disposal company with all available safety information, including the SDS of related compounds if a specific one is not available. Never dispose of this compound down the drain or in regular trash. |
Hazard Data Profile (Based on Structurally Related Compounds)
The following table summarizes the likely hazard profile of this compound based on data for tert-Butyl bromoacetate and Bromo-PEG5-alcohol. This information should be used as a guideline in the absence of a specific SDS.
| Hazard Category | Classification | Source/Analogue |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | tert-Butyl bromoacetate[1][2][3] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | tert-Butyl bromoacetate[1][2] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | tert-Butyl bromoacetate |
| Flammability | Flammable Liquid and Vapor | tert-Butyl bromoacetate |
| Respiratory Irritation | May cause respiratory irritation | Bromo-PEG5-alcohol |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for methodologies related to the application of this chemical. The disposal steps outlined above should be considered the final step in any experimental workflow involving this compound.
References
Navigating the Safe Handling of Bromo-PEG5-CH2COOtBu: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bromo-PEG5-CH2COOtBu, a PEG-based PROTAC linker. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This guide is intended for research, scientific, and drug development professionals.
Essential Safety and Personal Protective Equipment (PPE)
Given the presence of a bromoalkane functional group, this compound should be handled with caution, assuming it may be an irritant and potentially harmful. The following personal protective equipment (PPE) is mandatory when handling this compound.[1][2][3][4][5]
Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is required. These materials offer good resistance to a range of chemicals. Gloves should be inspected before use and changed immediately if contaminated or damaged.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is mandatory.
-
Body Protection: A laboratory coat is essential. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron or gown should be worn over the lab coat.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, following a formal risk assessment.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored at -20°C in a tightly sealed container.
-
The storage area should be well-ventilated and clearly labeled.
2. Preparation of Solutions:
-
All weighing and solution preparation must be performed within a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier.
-
Ensure all glassware is clean and dry to prevent unwanted reactions.
3. Experimental Use:
-
Clearly label all vessels containing this compound.
-
Keep the container sealed when not in use to minimize exposure.
-
Have a spill kit readily available in the work area.
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Key Disposal Principles:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Labeling: Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container. The label must read "Hazardous Waste - Halogenated Organic" and list the contents.
-
Professional Disposal: Arrange for the disposal of the halogenated waste through a licensed hazardous waste disposal company.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated.
Quantitative Data Summary
| Property | Value | Source |
| Storage Condition | -20°C | |
| Purity | Typically ≥95% or ≥98% | |
| Shipping | Ambient Temperature |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
